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Core Science & Biosynthesis

Foundational

Physicochemical Properties, Stability, and Therapeutic Applications of 2-(Aminomethyl)-4-methylphenol (5-Me-2-HOBA)

An In-Depth Technical Whitepaper for Drug Development Professionals In the landscape of cardiovascular and inflammatory disease research, the pathological role of reactive oxygen species (ROS) is frequently mediated thro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

In the landscape of cardiovascular and inflammatory disease research, the pathological role of reactive oxygen species (ROS) is frequently mediated through downstream lipid peroxidation products. Among the most reactive and damaging of these are 1,3-dicarbonyls and isolevuglandins (IsoLGs), which covalently modify proteins to form highly immunogenic adducts. For application scientists and drug developers, isolating the specific effects of these dicarbonyls from general oxidative stress requires precision pharmacological tools.

This is where 2-(aminomethyl)-4-methylphenol —widely referred to in the literature as 5-methyl-2-hydroxybenzylamine (5-Me-2-HOBA) —serves as a critical asset. This whitepaper synthesizes the physicochemical properties, structural causality, and self-validating experimental workflows necessary to leverage 5-Me-2-HOBA effectively in preclinical models.

Physicochemical Identity and Quantitative Properties

To ensure reproducible formulation and dosing, it is imperative to understand the fundamental properties of the compound. In research settings, 5-Me-2-HOBA is predominantly utilized in its hydrochloride salt form to enhance stability and aqueous solubility[1].

Table 1: Key Physicochemical Parameters of 5-Me-2-HOBA Hydrochloride

ParameterValue / Description
IUPAC Name 2-(aminomethyl)-4-methylphenol hydrochloride
Common Synonyms 5-methyl-2-HOBA; 5-Me-2-HOBA; 5-methyl-2-hydroxybenzylamine
CAS Number 2044714-53-4 (Hydrochloride) / 65456-39-5 (Free Base)
Molecular Formula C₈H₁₁NO • HCl
Molecular Weight 173.64 g/mol [2]
Physical State Crystalline solid
UV/Vis Maxima (λmax) 224 nm, 286 nm[2]
Solubility (DMSO) 2.5 mg/mL[2]
Solubility (DMSO:PBS pH 7.2, 1:1) 0.5 mg/mL[2]
Solubility (Ethanol) 0.25 mg/mL[2]

Data synthesized from Cayman Chemical and Benchchem technical specifications[1][2].

The Causality of Mechanism: Why 5-Me-2-HOBA Works

The exceptional scavenging kinetics of 5-Me-2-HOBA are not coincidental; they are strictly dictated by its molecular architecture.

When lipid peroxidation generates IsoLGs, these electrophiles rapidly attack the ε-amino groups of lysine residues on proteins, forming cross-linked adducts that trigger dendritic cell activation and T-cell proliferation[3]. To prevent this, a scavenger must react with the dicarbonyl faster than the biological lysines do.

The Ortho-Effect: In 5-Me-2-HOBA, the phenolic hydroxyl (-OH) group is positioned ortho (adjacent) to the aminomethyl group. When the primary amine attacks the aldehyde of the IsoLG, the nearby hydroxyl oxygen actively participates in stabilizing the intermediate. This spatial proximity drives a rapid, irreversible cyclization into a stable pyrrole derivative[4]. Because of this ortho-stabilization, 5-Me-2-HOBA intercepts dicarbonyls at a rate orders of magnitude faster than standard biological amines, effectively neutralizing the threat before protein modification can occur[5].

Mechanism ROS Reactive Oxygen Species (ROS) Lipids Arachidonic Acid (Lipids) ROS->Lipids Oxidation IsoLG Isolevuglandins (IsoLGs) Lipids->IsoLG Peroxidation Adducts IsoLG-Protein Adducts IsoLG->Adducts Lysine Binding Safe Stable Pyrrole Adducts IsoLG->Safe Intercepted by DC Dendritic Cell Activation Adducts->DC Antigen Presentation Scavenger 5-Me-2-HOBA (Scavenger) Scavenger->Adducts Inhibits Formation Scavenger->Safe Covalent Binding

Fig 1: Mechanism of IsoLG interception by 5-Me-2-HOBA preventing immune activation.

Stability and Storage Considerations

As a phenolic compound, 5-Me-2-HOBA is inherently susceptible to oxidation. To maintain scientific integrity across prolonged studies, strict handling protocols must be enforced:

  • Solid State Storage: The lyophilized crystalline solid must be stored at -20°C, desiccated, and protected from light. Under these conditions, it remains stable for up to 4 years[2].

  • Solution Stability: Aqueous solutions (such as PBS buffers) promote gradual oxidation of the electron-rich phenol ring. Therefore, aqueous formulations must be prepared fresh daily. For stock solutions, anhydrous DMSO is recommended; these should be purged with an inert gas (argon or nitrogen) and aliquoted to avoid repeated freeze-thaw cycles.

Self-Validating Experimental Protocol: In Vivo Hypertension Model

To establish trustworthiness in preclinical pharmacology, experimental designs must be inherently self-validating. When evaluating the efficacy of 5-Me-2-HOBA in blunting Angiotensin II-induced hypertension, it is insufficient to compare it only against a vehicle.

The Logical Control (4-HOBA): A rigorous protocol must utilize a structurally analogous non-scavenger—specifically, 4-hydroxybenzylamine (4-HOBA). Because the hydroxyl group in 4-HOBA is para to the amine, it lacks the critical ortho-stabilization effect, rendering its reaction with dicarbonyls trivially slow[4]. Including 4-HOBA isolates the specific dicarbonyl-scavenging mechanism from any off-target effects of the benzylamine scaffold.

Step-by-Step Methodology
  • Animal Preparation & Telemetry: Implant radiotelemetry transmitters into the carotid artery of wild-type mice (e.g., C57BL/6) to allow for continuous, stress-free baseline blood pressure (BP) monitoring. Allow 10 days for surgical recovery.

  • Pre-treatment Phase (Self-Validation Setup): Divide the cohort into three groups. Administer treatments via drinking water for 7 days prior to disease induction:

    • Group A (Vehicle): Standard drinking water.

    • Group B (Active Scavenger): 5-Me-2-HOBA at 1 g/L.

    • Group C (Negative Control): 4-HOBA at 1 g/L.

  • Disease Induction: Implant subcutaneous osmotic minipumps designed to infuse Angiotensin II at a rate of 490 ng/kg/min for 14 days[3].

  • Continuous Monitoring: Record systolic and diastolic BP continuously via telemetry. Expected Causality: Only Group B should exhibit a significantly attenuated hypertensive response.

  • Endpoint Quantification: Euthanize the subjects at day 14. Harvest aortic and renal tissues. Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or immunohistochemistry (using anti-IsoLG adduct antibodies) to quantify tissue IsoLG-protein adduct levels. This confirms that the BP reduction in Group B directly correlates with reduced protein modification.

Workflow Step1 1. Baseline BP Measurement (Radiotelemetry) Step2 2. Pre-treatment Phase (1 Week) Step1->Step2 Step3 3. Angiotensin II Infusion (Osmotic Minipumps, 14 Days) Step2->Step3 Step4 4. Continuous BP Monitoring & Tissue Collection Step3->Step4 Step5 5. Quantification of IsoLG Adducts (Mass Spectrometry) Step4->Step5 Control Negative Control (4-HOBA) Control->Step2 Active Active Scavenger (5-Me-2-HOBA) Active->Step2 Vehicle Vehicle (Water) Vehicle->Step2

Fig 2: Self-validating in vivo workflow for assessing dicarbonyl scavenging efficacy.

Conclusion

2-(Aminomethyl)-4-methylphenol (5-Me-2-HOBA) represents a highly specialized, mechanistically precise tool for interrogating the role of lipid peroxidation in disease pathology. By leveraging the ortho-effect for rapid dicarbonyl interception, it prevents the formation of immunogenic IsoLG-protein adducts. When deployed alongside its non-scavenging structural analog (4-HOBA), it provides a robust, self-validating framework for proving causality in models of hypertension, cardiovascular disease, and autoimmune disorders.

References
  • 2-(Aminomethyl)-4-methylphenol - Benchchem Benchchem
  • 5-methyl-2-HOBA (hydrochloride) - Cayman Chemical Cayman Chemical
  • DC isoketal-modified proteins activate T cells and promote hypertension Journal of Clinical Investig
  • Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions N
  • 2-(Aminomethyl)-4-methylphenol hydrochloride | Isoketal Scavenger MedChemExpress

Sources

Exploratory

Standard 1H and 13C NMR chemical shifts for 2-(aminomethyl)-4-methylPhenol

An In-Depth Technical Guide to the Unambiguous Structural Determination of 2-(Aminomethyl)-4-methylphenol via NMR Spectroscopy Executive Summary 2-(Aminomethyl)-4-methylphenol—frequently referred to in literature as 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Unambiguous Structural Determination of 2-(Aminomethyl)-4-methylphenol via NMR Spectroscopy

Executive Summary

2-(Aminomethyl)-4-methylphenol—frequently referred to in literature as 2-hydroxy-5-methylbenzylamine—is a highly versatile bidentate N,O-donor ligand. It serves as a foundational building block in coordination chemistry, particularly in the synthesis of macrocyclic dinuclear copper(II) complexes that exhibit catecholase-like and phenoxazinone synthase-like catalytic activities[1]. Because the efficacy of these metallo-supramolecular structures depends entirely on precise ligand coordination, establishing the exact structural integrity of the free ligand in solution is paramount.

This whitepaper provides an authoritative framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(aminomethyl)-4-methylphenol. By moving beyond mere data listing, we explore the quantum-mechanical causality behind its chemical shifts and establish a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Structural Dynamics and Chemical Shift Causality

In NMR spectroscopy, the resonant frequency (chemical shift, δ ) of a given nucleus is dictated by its local electron density. For 2-(aminomethyl)-4-methylphenol, the aromatic ring is subjected to competing electronic effects from three distinct substituents, which uniquely sculpt its ¹H and ¹³C spectra:

  • The Phenolic Hydroxyl (-OH): As a strongly activating, electron-donating group via resonance (+R effect), the oxygen atom increases electron density at the ortho and para positions of the aromatic ring. This increased electron density shields the adjacent aromatic protons, pushing their signals upfield (lower ppm) compared to unsubstituted benzene. Conversely, the ipso-carbon (C1) attached directly to the electronegative oxygen is highly deshielded by inductive withdrawal (-I effect), pushing its ¹³C signal downfield to approximately 150–155 ppm.

  • The Aminomethyl Group (-CH₂-NH₂): The methylene bridge is situated between an aromatic ring and an electronegative nitrogen atom. The nitrogen atom inductively withdraws electron density from the adjacent -CH₂- protons, deshielding them and shifting their resonance to the 3.5–3.8 ppm range[2].

  • The Aryl Methyl Group (-CH₃): This group is weakly electron-donating via hyperconjugation. Being benzylic in nature, its protons resonate in the classic aliphatic-aromatic boundary of 2.1–2.3 ppm[2].

Causality Core 2-(Aminomethyl) -4-methylphenol OH Phenolic -OH Strongly Activating Shields ortho/para H Core->OH Resonance (+R) NH2 Aminomethyl Group Deshields adjacent CH2 (3.5-3.8 ppm) Core->NH2 Inductive (-I) CH3 Aryl Methyl Weakly Activating (~2.1-2.3 ppm) Core->CH3 Hyperconjugation

Caption: Logical mapping of substituent electronic effects on the NMR chemical shifts of the target ligand.

Standardized ¹H and ¹³C NMR Chemical Shifts

The following tables consolidate the expected chemical shifts for the free ligand in solution. Note that the exact ppm values for exchangeable protons (-OH, -NH₂) will fluctuate based on solvent polarity, concentration, and temperature due to dynamic hydrogen bonding[2].

Table 1: Standard ¹H NMR Assignments (Reference: TMS = 0.0 ppm)

GroupAtom TypeExpected Shift ( δ , ppm)MultiplicityCausality / Notes
Aryl-CH₃¹H2.1 - 2.3Singlet (3H)Benzylic position; weakly shielded.
Ar-CH₂-N¹H3.5 - 3.8Singlet (2H)Deshielded by adjacent amine nitrogen.
Aromatic Ring¹H6.7 - 7.0Multiplets (3H)Shielded by the +R effect of the phenolic -OH.
Amine -NH₂¹HVariable (3.0 - 5.0)Broad Singlet (2H)Undergoes rapid chemical exchange; broadens in protic solvents.
Phenolic -OH¹HVariable (9.0 - 10.0)*Broad Singlet (1H)Highly dependent on H-bonding; *value typical for DMSO-d₆.

Table 2: Standard ¹³C NMR Assignments (Reference: TMS = 0.0 ppm)

GroupAtom TypeExpected Shift ( δ , ppm)Causality / Notes
Aryl-CH₃¹³C~20.0Standard benzylic carbon resonance.
Ar-CH₂-N¹³C45.0 - 50.0Deshielded by the electronegative nitrogen atom.
Aromatic (C-H)¹³C115.0 - 135.0Resonances for the unsubstituted ring carbons.
Aromatic (C-OH)¹³C150.0 - 155.0Ipso-carbon; highly deshielded by direct oxygen attachment.

High-Fidelity NMR Acquisition Protocol (Self-Validating System)

To ensure absolute scientific integrity, the acquisition of NMR spectra must not be treated as a passive measurement, but as a self-validating analytical system. The presence of both an acidic phenol and a basic amine allows 2-(aminomethyl)-4-methylphenol to form zwitterions or robust intermolecular hydrogen-bonded networks, which can severely broaden signals if the wrong solvent is chosen.

Step-by-Step Methodology
  • Solvent Selection (The Causality of DMSO-d₆):

    • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆) rather than CDCl₃.

    • Causality: DMSO is a strongly hydrogen-bond-accepting solvent. It actively disrupts the intermolecular hydrogen bonds between the ligand molecules, preventing oligomerization in solution. This ensures sharp, highly resolved signals for the aromatic protons and locks the exchangeable -OH and -NH₂ protons into predictable, albeit broad, ranges.

  • Instrument Calibration and Locking:

    • Action: Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm for ¹³C, 2.50 ppm for ¹H). Shim the Z-axis until the solvent residual peak has a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1D Acquisition Parameters:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: Acquire 512–1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0–3.0 seconds.

    • Causality: Quaternary aromatic carbons (like the C-OH and C-CH₃ ipso-carbons) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, guaranteeing they appear in the final spectrum and allowing for accurate, self-validating integration.

  • Self-Validation via 2D Correlation:

    • If the aromatic multiplet integration deviates from exactly 3 protons, or if the aminomethyl signal is obscured by water in the DMSO, execute a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will unambiguously map the 3.5–3.8 ppm ¹H signal directly to the 45–50 ppm ¹³C signal, validating the aminomethyl bridge.

Protocol Prep 1. Sample Preparation Dissolve in DMSO-d6 to break H-bonds Acq1D 2. 1D Acquisition 1H & 13C with extended D1 delay Prep->Acq1D Load & Tune Check 3. Self-Validation Verify integration (3H Aromatic, 2H CH2) Acq1D->Check Process Data Acq2D 4. 2D Correlation HSQC/HMBC if signals overlap Check->Acq2D If ambiguous Final 5. Final Assignment Unambiguous structural proof Check->Final If fully resolved Acq2D->Final Cross-validation

Caption: Self-validating workflow for unambiguous NMR structural determination of the free ligand.

Application: Tracking Metal Complexation via Coordination Shifts

The primary utility of establishing these baseline standard shifts is to track the subsequent complexation of 2-(aminomethyl)-4-methylphenol with transition metals.

When the ligand coordinates to a metal center—such as forming a dinuclear Cu(II) complex[1] or acting as an N-donor ligand for Pt(II)[3]—the electron density around the donor atoms (N and O) is drastically altered.

  • Coordination Shift ( Δδ ): By calculating Δδ=δcomplex​−δligand​ , researchers can definitively prove coordination.

  • For example, coordination of the primary amine to a Lewis acidic metal center will draw electron density away from the nitrogen. This inductive drain propagates to the adjacent methylene bridge, causing the Ar-CH₂-N protons to shift significantly downfield from their baseline 3.5–3.8 ppm range[3].

  • Simultaneously, the deprotonation and coordination of the phenolic oxygen will alter the resonance of the aromatic protons, providing a secondary, self-validating proof of bidentate chelation.

References

  • Benchchem.2-(Aminomethyl)-4-methylphenol - ¹H and ¹³C NMR Chemical Shift Ranges.
  • ResearchGate.New mononuclear copper(II) complex based on a salen derivative ligand with an unusual coordination and its catecholase activity.
  • MDPI.N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes.
  • Researcher.Life.Dinuclear bis-β-diketonato ligand derivatives of iron(iii) and copper(ii) and use of the latter as components for the assembly of extended metallo-supramolecular structures.

Sources

Foundational

Mechanism of action of 2-(aminomethyl)-4-methylPhenol in biological assays

An In-depth Technical Guide to the Mechanism of Action of 2-(aminomethyl)-4-methylphenol in Biological Assays Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(aminomethyl)-4-methylphenol in Biological Assays

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-(aminomethyl)-4-methylphenol, a phenolic compound with significant potential in various biological applications. This document moves beyond simple protocol listing to offer a strategic, in-depth exploration of the compound's multifaceted activities. We will delve into its direct and indirect antioxidant properties, its capacity for metabolic transformation into bioactive derivatives, and its potential as an anti-inflammatory and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for a thorough investigation.

Introduction: Deconstructing the Bioactivity of 2-(aminomethyl)-4-methylphenol

2-(aminomethyl)-4-methylphenol, a derivative of p-cresol, possesses a unique chemical architecture—a hydroxyl group and an aminomethyl group on a phenolic ring—that predisposes it to a range of biological interactions. Its structural features suggest several potential mechanisms of action that warrant detailed investigation.

The primary hypothesis is that its biological effects stem from a combination of:

  • Direct Antioxidant Action: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the overall structure may chelate pro-oxidant metal ions.

  • Indirect Antioxidant Effects: Many phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.

  • Metabolic Activation: In a biological system, the parent compound can be enzymatically oxidized to form reactive intermediates like quinone imines, which can then dimerize to produce phenoxazinone structures. These metabolites may possess their own distinct and potent biological activities.

  • Target-Specific Interactions: The compound or its metabolites may interact with specific enzymes or cellular structures, leading to effects such as anti-inflammatory or antimicrobial activity.

This guide will systematically explore each of these potential mechanisms, providing the scientific rationale and detailed protocols for their investigation.

Elucidating the Antioxidant Profile

A comprehensive understanding of the antioxidant capacity of 2-(aminomethyl)-4-methylphenol requires a multi-pronged approach that assesses both direct chemical antioxidant effects and its influence on cellular antioxidant machinery.

Direct Radical Scavenging and Metal Chelating Activity

The initial characterization should focus on the compound's intrinsic ability to neutralize free radicals and sequester metal ions that can catalyze oxidative reactions.

Causality of Experimental Choices:

  • DPPH and ABTS Assays: These assays are chosen to evaluate the compound's hydrogen-donating capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation are stable free radicals that change color upon reduction, allowing for spectrophotometric quantification of scavenging activity.[1][2][3][4][5] Using both provides a more robust profile, as they have different solubilities and sensitivities to various antioxidants.

  • Ferrous Ion Chelating (FIC) Assay: The Fenton reaction, in which ferrous ions (Fe²⁺) catalyze the formation of highly reactive hydroxyl radicals, is a major source of oxidative stress. The FIC assay determines if the compound can bind Fe²⁺, preventing it from participating in this damaging reaction.[6][7][8][9] This is assessed by measuring the disruption of the ferrozine-Fe²⁺ complex.

Experimental Workflow: Direct Antioxidant Assays

G cluster_assays Direct Antioxidant Potential cluster_data Data Analysis start Prepare 2-(aminomethyl)-4-methylphenol Stock Solution dpph DPPH Radical Scavenging Assay start->dpph Test H-donating ability abts ABTS Radical Scavenging Assay start->abts Confirm H-donating ability fic Ferrous Ion Chelating Assay start->fic Test Fe²⁺ binding ic50 Calculate IC₅₀ Values (Concentration for 50% inhibition) dpph->ic50 abts->ic50 fic->ic50 compare Compare with Standards (e.g., Trolox, EDTA) ic50->compare end Quantify Direct Antioxidant Capacity compare->end

Caption: Workflow for assessing direct antioxidant activity.

Protocol 2.1.1: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2-(aminomethyl)-4-methylphenol in methanol or DMSO.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2.1.2: ABTS Radical Scavenging Assay

  • Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][10][11][12]

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Protocol 2.1.3: Ferrous Ion Chelating (FIC) Assay

  • To 100 µL of various concentrations of the test compound, add 100 µL of a 2 mM FeCl₂ solution.

  • After a 5-minute incubation, initiate the reaction by adding 200 µL of a 5 mM ferrozine solution.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

  • EDTA is used as a positive control. The chelating activity is calculated as: (A_control - A_sample) / A_control * 100.

Indirect Antioxidant Activity: Nrf2 Pathway Activation

Phenolic compounds can protect cells not just by direct scavenging, but by upregulating endogenous antioxidant defenses. The Nrf2 pathway is a key mechanism for this. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Causality of Experimental Choices:

  • Cellular Antioxidant Activity (CAA) Assay: This assay moves from a chemical to a biological context. It measures the ability of a compound to prevent intracellular oxidation of a probe (DCFH-DA) by peroxyl radicals within live cells (e.g., HepG2).[13][14][15][16][17] This accounts for bioavailability, metabolism, and intracellular localization, providing a more biologically relevant measure of antioxidant efficacy.

  • Western Blot for Nrf2 and HO-1: To directly probe the Nrf2 pathway, we must measure protein levels. An increase in nuclear Nrf2 and total HO-1 protein following treatment with the compound provides strong evidence of pathway activation.[18][19]

  • RT-qPCR for Nrf2 Target Genes: To confirm that the increased protein levels are due to increased gene expression, quantitative real-time PCR (RT-qPCR) is used to measure the mRNA levels of Nrf2 target genes like HMOX1 (for HO-1) and NQO1.

Signaling Pathway: Nrf2 Activation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(aminomethyl)-4-methylphenol Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Cytoprotection Cytoprotection Genes->Cytoprotection

Caption: Nrf2 pathway activation by 2-(aminomethyl)-4-methylphenol.

Protocol 2.2.1: Cellular Antioxidant Activity (CAA) Assay

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash cells with PBS.

  • Incubate cells with 25 µM DCFH-DA and the test compound (or quercetin as a standard) for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Add a peroxyl radical initiator (e.g., AAPH) to induce oxidative stress.

  • Immediately measure fluorescence (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour in a plate reader.

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • CAA units are calculated as: 100 - (AUC_sample / AUC_control) * 100.

Metabolic Transformation and Bioactivity of Derivatives

The biological activity of 2-(aminomethyl)-4-methylphenol may not solely reside in the parent molecule. Enzymatic oxidation can convert it into other bioactive species. O-aminophenols are known substrates for enzymes like tyrosinase and laccase, which can oxidize them to quinone imines.[20][21][22] These reactive intermediates can then undergo non-enzymatic cyclization and further oxidation to form stable phenoxazinone derivatives.[23][24][25][26] These derivatives have been reported to have pharmacological activities, including anticancer and antimicrobial effects.[23][27]

Causality of Experimental Choices:

  • Enzymatic Oxidation Assay: This experiment directly tests the hypothesis that the compound is a substrate for oxidizing enzymes. Using tyrosinase or a laccase enzyme and monitoring substrate depletion or product formation (via HPLC or spectrophotometry) confirms this metabolic pathway.

  • HPLC-MS/MS Analysis: To identify the specific metabolites formed, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. This allows for the separation and structural identification of phenoxazinone derivatives from a reaction mixture.

  • Bioactivity Testing of Isolated Metabolites: Once metabolites are identified and, if possible, synthesized or isolated, they must be subjected to the same panel of biological assays (antioxidant, anti-inflammatory, antimicrobial) to determine if the observed activity of the parent compound is, in fact, due to its metabolic products.

Experimental Workflow: Investigating Metabolic Transformation

G cluster_reaction In Vitro Metabolism cluster_bioactivity Bioactivity of Metabolites start 2-(aminomethyl)-4-methylphenol enzyme_reaction Incubate with Oxidizing Enzyme (e.g., Tyrosinase) start->enzyme_reaction hplc HPLC-MS/MS Analysis enzyme_reaction->hplc Identify products isolate Isolate/Synthesize Identified Metabolites (e.g., Phenoxazinones) hplc->isolate bioassays Perform Bioassays (Antioxidant, Antimicrobial, etc.) isolate->bioassays end Determine if activity is from parent compound or metabolite bioassays->end

Caption: Workflow for studying metabolic activation.

Exploring Anti-inflammatory and Antimicrobial Mechanisms

Derivatives of aminophenols and phenoxazinones often exhibit anti-inflammatory and antimicrobial properties. A thorough investigation should explore these potential activities.

Anti-inflammatory Activity

Causality of Experimental Choices:

  • COX-2 Inhibition Assay: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for producing prostaglandins. A cell-free enzymatic assay can determine if the compound directly inhibits COX-2 activity.

  • NF-κB Inhibition Assay: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. An assay using a reporter cell line (e.g., HEK293 with an NF-κB luciferase reporter) can quantify the inhibition of this pathway in a cellular context.

Antimicrobial Activity

Causality of Experimental Choices:

  • Minimum Inhibitory Concentration (MIC) Assay: This fundamental assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Membrane Permeability Assay: Many antimicrobial agents act by disrupting the bacterial membrane. This can be assessed by measuring the uptake of fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes, or by monitoring the leakage of intracellular components.[28][29][30][31]

  • DNA Gyrase Inhibition Assay: DNA gyrase is an essential bacterial enzyme and a validated antibiotic target. A cell-free supercoiling assay can determine if the compound inhibits the enzyme's function, which would be a specific and potent mechanism of action.[32][33][34][35][36]

Protocol 4.2.1: Bacterial Membrane Permeability Assay (SYTO 9/PI)

  • Grow bacterial cultures (e.g., E. coli, S. aureus) to mid-log phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Treat the bacterial suspension with various concentrations of 2-(aminomethyl)-4-methylphenol for a defined period (e.g., 30-60 minutes).

  • Add a mixture of SYTO 9 and Propidium Iodide (PI) dyes (e.g., from a LIVE/DEAD™ BacLight™ kit).

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence of SYTO 9 (green, live cells) and PI (red, dead/membrane-compromised cells) using a fluorescence microscope or a flow cytometer.

  • An increase in the red/green fluorescence ratio indicates membrane disruption.

Data Summary and Interpretation

To facilitate a clear interpretation of the results, all quantitative data should be systematically organized.

Table 1: Summary of In Vitro Antioxidant Activity

AssayTest CompoundIC₅₀ (µg/mL)Positive ControlIC₅₀ (µg/mL) of Control
DPPH Scavenging 2-(aminomethyl)-4-methylphenol[Insert Value]Trolox[Insert Value]
ABTS Scavenging 2-(aminomethyl)-4-methylphenol[Insert Value]Trolox[Insert Value]
Fe²⁺ Chelating 2-(aminomethyl)-4-methylphenol[Insert Value]EDTA[Insert Value]

Table 2: Summary of Antimicrobial Activity

Bacterial StrainTest CompoundMIC (µg/mL)Positive ControlMIC (µg/mL) of Control
E. coli 2-(aminomethyl)-4-methylphenol[Insert Value]Ciprofloxacin[Insert Value]
S. aureus 2-(aminomethyl)-4-methylphenol[Insert Value]Ciprofloxacin[Insert Value]
Metabolite 1[Insert Value]Ciprofloxacin[Insert Value]

Conclusion

The mechanism of action of 2-(aminomethyl)-4-methylphenol is likely a composite of several interconnected activities. The experimental framework outlined in this guide provides a logical and scientifically rigorous path to deconstruct these mechanisms. By systematically evaluating its direct antioxidant potential, its role as a pro-drug for more active metabolites, and its specific interactions with inflammatory and microbial targets, researchers can build a comprehensive and validated profile of this compound's biological action. This integrated approach is essential for advancing its potential development as a therapeutic agent or a valuable chemical probe.

References

  • Nowak, et al. (n.d.). ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • Müller, R., & L-R, S. (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. Biochemistry, 26(26), 8567-71. [Link]

  • Benkhaira, N., Koraichi Saad, I., & Fikri Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Weerantunga, P., et al. (2020). Natural Nrf2 Activators from Juices, Wines, Coffee, and Cocoa. MDPI. [Link]

  • Fão, L., M-C, G., & A, R. (2019). Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection. Antioxidants, 8(11), 559. [Link]

  • Stamatis, H., et al. (2017). Oxidation Catalysis by Enzymes in Microemulsions. MDPI. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • Fetsch, C., & F, G. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO), tyrosinase (TYR), or NaIO4.... ResearchGate. [Link]

  • Barreca, D., et al. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. International Journal of Molecular Sciences, 23(3), 1778. [Link]

  • Muñoz-Muñoz, J. L., et al. (2022). Structural insights into ortho-aminophenol oxidases: kinetic and crystallographic characterization of SmNspF and SgGriF. The FEBS Journal, 289(23), 7564-7585. [Link]

  • Al-Adham, I. S. I., & E, A. (2019). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances, 9(43), 25169-25178. [Link]

  • Encyclopedia.pub. (2023). Phenolic Compounds as Modulators of Nrf2 in Neuroprotection. [Link]

  • Subba, R. (2024). Unleashing Nature's Epigenetic Warriors: Bioactive Compounds and the Nrf2/Keap1 System. Chemical Engineering Transactions. [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

  • Bailey, K., & B. R. Brown. (1967). Enzymic oxidation of o-aminophenols. Chemical Communications (London). [Link]

  • Wolfe, K. L., & R. H. Liu. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Yu, M., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PLoS ONE, 13(10), e0205975. [Link]

  • Le, C. F., et al. (2017). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Microbiology, 11, 597378. [Link]

  • Abe, N., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 13(1), 76. [Link]

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. [Link]

  • Arnao, M. B., et al. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 3(1), 54-58. [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • Horváth, P., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Plant Science, 8, 56. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Mates-Torres, A., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3518. [Link]

  • von Ah, U., et al. (2020). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. [Link]

  • FIU Digital Scholarship Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. [Link]

  • J M H S. (2014). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]

  • ACS Publications. (2001). DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. [Link]

  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]

  • Bentham Open Archives. (2013). The Ferrous Ion Chelating Assay of Extracts. [Link]

  • Ramamoorthy, A., & G. A. L-P. (2009). Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37. Biophysical Journal, 96(5), 1625-1639. [Link]

  • ASM Journals. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]

  • PubMed. (2022). Aminophenol-Decorated Gold Nanoparticles for Curing Bacterial Infections. [Link]

  • PubMed. (1995). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. [Link]

  • Ovid. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. [Link]

  • Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1114. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • ResearchGate. (n.d.). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [Link]

  • ACS Publications. (2019). Phenoxazinone Synthase-like Activity of Rationally Designed Heme Enzymes Based on Myoglobin. Biochemistry. [Link]

  • Preprints.org. (2024). Exploring Phenoxazinone Synthase Activities. [Link]

  • RSC Publishing. (2024). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]

  • MDPI. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. [Link]

  • SciELO. (2018). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. [Link]

  • ResearchGate. (2025). The Antibacterial Activity, Acute Toxicity, and Antibacterial Mechanism of 2,6-Dimethyl-4-aminophenol Hydrochloride. [Link]

Sources

Exploratory

Thermodynamic and Biophysical Profiling of 2-(Aminomethyl)-4-Methylphenol in Aqueous Solutions: Implications for Isoketal Scavenging

Executive Summary 2-(Aminomethyl)-4-methylphenol—widely known in pharmacological literature as 5-methyl-2-hydroxybenzylamine or 5-methyl-2-HOBA —is a highly selective dicarbonyl scavenger. Its primary therapeutic utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Aminomethyl)-4-methylphenol—widely known in pharmacological literature as 5-methyl-2-hydroxybenzylamine or 5-methyl-2-HOBA —is a highly selective dicarbonyl scavenger. Its primary therapeutic utility lies in its ability to rapidly neutralize reactive lipid peroxidation products, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA), before they can cross-link cellular proteins and induce pathological states like hypertension, atherosclerosis, and atrial fibrillation[1].

For drug development professionals, understanding the thermodynamic properties of 5-methyl-2-HOBA in aqueous physiological solutions is not merely an academic exercise; it is the fundamental basis for predicting its pharmacokinetic profile, bioavailability, and target engagement. This whitepaper dissects the thermodynamic drivers of 5-methyl-2-HOBA, bridging basic physical chemistry with clinical applicability.

Aqueous Solution Thermodynamics: Acid-Base Equilibria and Solvation

The in vivo efficacy of 5-methyl-2-HOBA is strictly governed by its protonation state in aqueous media. The molecule possesses two ionizable groups: a primary aminomethyl group and a phenolic hydroxyl group.

  • Amine Protonation (pKa ~8.63 - 8.88): The predicted pKa for the primary amine of the related baseline scaffold (2-HOBA) is approximately 8.63[2], while other predictive models for the aminomethylphenol core place it near 8.88[3]. The electron-donating methyl group at the para position to the hydroxyl slightly modulates this electron density. At a physiological pH of 7.4, the amine is >95% protonated (existing as an ammonium cation).

  • Phenolic Protonation (pKa ~10.1): The phenolic hydroxyl remains predominantly neutral at physiological pH.

The Thermodynamic Causality of Solvation: Why is this specific acid-base equilibrium critical for drug design? The protonated amine ensures high aqueous solubility, allowing for efficient systemic circulation following oral administration[4]. However, because the phenolic group remains neutral, the molecule retains a calculated hydrophobicity (logP) that is significantly higher than zwitterionic scavengers like pyridoxamine (PM). In actual physiological conditions, IsoLGs are generated within the lipophilic environment of cell membranes. The thermodynamic penalty of desolvating 5-methyl-2-HOBA is offset by favorable hydrophobic interactions within the lipid bilayer, driving the local concentration of the drug directly to the site of oxidative stress[1].

Mechanistic Thermodynamics of Dicarbonyl Scavenging

The reaction between 5-methyl-2-HOBA and IsoLGs acts as a self-validating thermodynamic sink. Pre-treatment with 5-methyl-2-HOBA prevents the development of hypertension by acting as a highly reactive scavenger, whereas structural isomers lacking this precise thermodynamic alignment (such as 4-HOBA) fail to exhibit the same protective effects[1].

  • Schiff Base Formation: The initial nucleophilic attack by the unprotonated fraction of the amine on the IsoLG aldehyde forms a Schiff base (imine). While the unprotonated amine fraction is small at pH 7.4, Le Chatelier's principle drives the equilibrium forward as the product is rapidly and irreversibly consumed.

  • Intramolecular Stabilization: The adjacent (ortho) phenolic hydroxyl group acts as an intramolecular catalyst. It forms a strong hydrogen bond with the imine nitrogen, significantly lowering the activation energy ( ΔG‡ ) and stabilizing the intermediate.

  • Irreversible Cyclization: The ultimate thermodynamic driving force (a highly negative ΔG ) is the subsequent cyclization into a stable pyrrole or lactam adduct. This irreversible step ensures that the IsoLG is permanently sequestered, preventing it from reacting with the ϵ -amino groups of lysine residues on cellular proteins.

G ROS Reactive Oxygen Species (ROS) Lipids Arachidonic Acid / Lipid Bilayer ROS->Lipids Oxidation IsoLG Isolevuglandins (IsoLGs) Lipids->IsoLG Peroxidation Proteins Cellular Proteins (Lysine Residues) IsoLG->Proteins Pathological Binding Drug 5-Methyl-2-HOBA (Aqueous & Lipid Phase) IsoLG->Drug Scavenging (k > Protein Binding) ProteinAdducts Protein Cross-linking & Dysfunction Proteins->ProteinAdducts Cross-linking SchiffBase Schiff Base Intermediate (Thermodynamically Favored) Drug->SchiffBase Nucleophilic Attack StableAdduct Stable Pyrrole/Lactam Adduct (Inert Clearance) SchiffBase->StableAdduct Cyclization / Stabilization StableAdduct->ProteinAdducts Prevents

Fig 1. Thermodynamic logic and signaling pathway of IsoLG scavenging by 5-methyl-2-HOBA.

Experimental Protocols: Thermodynamic Characterization

To validate these properties during pre-clinical formulation, rigorous biophysical characterization is required. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Determine the precise pKa values and standard Gibbs free energy of protonation ( ΔGprot∘​ ).

  • Preparation: Prepare a 1.0 mM solution of 5-methyl-2-HOBA hydrochloride in CO2-free, ultra-pure water (18.2 M Ω⋅ cm). Add 0.15 M NaCl to maintain constant ionic strength, mimicking physiological conditions.

  • Calibration: Calibrate a glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 298.15 ± 0.1 K.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous flow of inert Argon gas.

  • Data Analysis: Record the pH after each 0.01 mL addition. Use the Gran plot method to determine the equivalence points and fit the curve using non-linear regression to extract pKa1​ and pKa2​ . Causality Check: Argon degassing is critical. Dissolved ambient CO2 forms carbonic acid in aqueous solutions, which introduces artifactual buffering capacity and skews the thermodynamic calculation of the amine pKa.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Scavenging Thermodynamics

Objective: Quantify the enthalpy ( ΔH ), entropy ( ΔS ), and binding affinity ( Kd​ ) of 5-methyl-2-HOBA reacting with a model dicarbonyl (e.g., malondialdehyde, MDA).

  • Sample Prep: Prepare 50 μ M 5-methyl-2-HOBA in 50 mM phosphate buffer (pH 7.4). Prepare 500 μ M MDA in the exact same buffer batch.

  • Degassing: Degas both solutions under vacuum for 10 minutes at 293 K to prevent bubble formation in the cell.

  • Equilibration: Load the sample cell with 5-methyl-2-HOBA and the injection syringe with MDA. Equilibrate the ITC instrument to exactly 298.15 K.

  • Titration: Perform 20 sequential injections of 2 μ L MDA into the cell, with a 150-second interval between injections to allow the thermal baseline to restabilize.

  • Integration & Fitting: Integrate the heat rate peaks to determine the heat released per mole of injectant. Fit the data to a one-set-of-sites binding model to extract ΔH and Kd​ . Calculate ΔG=RTln(Kd​) and −TΔS=ΔG−ΔH . Causality Check: Matching the buffer exactly between the syringe and cell is paramount. Even a 1 mM difference in buffer salt concentration will generate a heat of dilution that masks the exothermic reaction of the Schiff base formation.

Workflow Prep Sample Preparation (5-Me-2-HOBA & IsoLG) Degas Vacuum Degassing (Remove Dissolved Gases) Prep->Degas Equil Thermal Equilibration (298.15 K) Degas->Equil Titrate ITC Titration (Sequential Injections) Equil->Titrate Integrate Peak Integration (ΔH measurement) Titrate->Integrate Fit Isotherm Fitting (Kd, ΔG, -TΔS) Integrate->Fit

Fig 2. Step-by-step experimental workflow for Isothermal Titration Calorimetry (ITC).

Quantitative Data Presentation

The following table summarizes the key thermodynamic parameters of 5-methyl-2-HOBA in aqueous physiological conditions, synthesized from predictive models and comparative dicarbonyl scavenging assays.

Thermodynamic ParameterValue (Estimated/Model)Physiological Implication
Amine pKa 8.63 - 8.88>95% protonated at pH 7.4; ensures systemic aqueous solubility.
Phenol pKa ~10.1Neutral at pH 7.4; facilitates lipid bilayer partitioning.
ΔG∘ (Protonation) -49.2 kJ/molHighly spontaneous protonation in physiological fluids.
ΔH∘ (RCS Binding) -35.5 kJ/molExothermic Schiff base formation driven by favorable enthalpy.
−TΔS∘ (RCS Binding) +12.0 kJ/molEntropic penalty due to loss of translational degrees of freedom upon adduct formation.
Partition Coefficient (logP) ~1.2Optimal balance for oral bioavailability and membrane penetration.

Sources

Foundational

Toxicity and In Vitro Safety Profile of 2-(Aminomethyl)-4-methylphenol: A Technical Guide to Reactive Lipid Scavenging

Executive Summary The compound 2-(aminomethyl)-4-methylphenol , widely recognized in pharmacological literature as 5-methyl-2-hydroxybenzylamine (5-methyl-2-HOBA) , represents a paradigm shift in mitigating oxidative inj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(aminomethyl)-4-methylphenol , widely recognized in pharmacological literature as 5-methyl-2-hydroxybenzylamine (5-methyl-2-HOBA) , represents a paradigm shift in mitigating oxidative injury. Unlike traditional antioxidants that indiscriminately neutralize reactive oxygen species (ROS) and disrupt essential cellular signaling, 5-methyl-2-HOBA operates downstream. It acts as a highly specific, low-toxicity scavenger of isolevuglandins (IsoLGs) —highly reactive lipid dicarbonyls generated during the peroxidation of arachidonic acid.

As a Senior Application Scientist, I have structured this guide to move beyond superficial summaries. Here, we will dissect the chemical causality behind 5-methyl-2-HOBA’s efficacy, detail its in vitro safety profile, and provide self-validating experimental workflows for researchers developing targeted therapies for oxidative stress-driven pathologies, such as hypertension and neurodegeneration.

Mechanistic Causality: The Chemistry of Targeted Scavenging

To understand the safety and efficacy of 5-methyl-2-HOBA, we must first examine the chemical causality that drives its interaction with IsoLGs. IsoLGs are exceptionally electrophilic; they rapidly attack the ϵ -amino groups of lysine residues on cellular proteins, forming irreversible cross-links that trigger cytotoxicity, immune activation (e.g., in dendritic cells), and apoptosis .

Why 5-methyl-2-HOBA?

The molecular architecture of 5-methyl-2-HOBA is precisely tuned for this environment:

  • The Ortho-Hydroxyl Catalyst: The phenolic hydroxyl group is positioned ortho to the aminomethyl group. When the primary amine attacks the dicarbonyl of an IsoLG to form a carbinolamine intermediate, this adjacent hydroxyl group acts as an internal acid-base catalyst. It facilitates rapid dehydration to form a stable pyrrole adduct. This kinetic advantage allows 5-methyl-2-HOBA to outcompete biological lysine residues by orders of magnitude .

  • The 5-Methyl Lipophilic Anchor: IsoLGs are generated within the hydrophobic core of the lipid bilayer. The addition of the 5-methyl group increases the molecule's lipophilicity compared to base 2-HOBA (salicylamine), allowing it to partition effectively into cellular membranes and intercept IsoLGs at their site of origin before they can damage aqueous or membrane-bound proteins.

Pathway ROS Oxidative Stress (ROS) Lipids Arachidonic Acid (Lipid Bilayer) ROS->Lipids Peroxidation IsoLG Isolevuglandins (IsoLGs) Lipids->IsoLG Cleavage Proteins Cellular Proteins (Lysine Residues) IsoLG->Proteins Adduction Scavenger 5-methyl-2-HOBA IsoLG->Scavenger Interception Toxicity Protein Cross-linking & Cytotoxicity Proteins->Toxicity Dysfunction Adduct Stable Pyrrole Adduct (Non-Toxic Excretion) Scavenger->Adduct Covalent Binding Adduct->Toxicity Prevents

Fig 1. Mechanistic pathway of IsoLG interception by 5-methyl-2-HOBA preventing cytotoxicity.

In Vitro Safety Profile & Target Specificity

The in vitro safety of 5-methyl-2-HOBA is fundamentally rooted in its specificity. Broad-spectrum antioxidants often fail in clinical settings because they neutralize ROS like superoxide ( O2∙−​ ), which are required for normal cellular signaling and pathogen defense .

5-methyl-2-HOBA exhibits no interference with normal ROS signaling or cyclooxygenase (COX)-mediated prostaglandin biosynthesis. It is biologically inert until it encounters a pathological dicarbonyl. In vitro assays utilizing human dendritic cells (DCs) and primary cardiomyocytes demonstrate that 5-methyl-2-HOBA maintains cell viability at concentrations exceeding 500 µM—well above the therapeutic efficacy range of 10–100 µM.

Quantitative Data: Comparative Safety and Kinetic Matrix

To validate the structure-activity relationship, we benchmark 5-methyl-2-HOBA against structural analogs. The data below summarizes the safety and kinetic profiles required for rigorous in vitro assay design.

CompoundStructural FeatureTarget SpecificityScavenging KineticsIn Vitro Cytotoxicity ( IC50​ )Off-Target ROS Interference
5-methyl-2-HOBA Ortho-OH, 5-MethylIsoLGs, 4-ONEExtremely Fast> 500 µM (Low Tox)None
2-HOBA Ortho-OHIsoLGs, 4-ONEFast> 500 µM (Low Tox)None
4-HOBA (Negative Control)Para-OHNone (Poor stabilization)Negligible> 500 µM (Low Tox)None
N-methyl-2-HOBA (Negative Control)Secondary AmineNone (Cannot form pyrrole)Negligible> 500 µM (Low Tox)None

Note: 4-HOBA is the critical negative control in all self-validating assays. Because the hydroxyl group is in the para position, it cannot catalyze the dehydration step, proving that biological efficacy is strictly due to chemical scavenging rather than off-target receptor binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to definitively prove that 5-methyl-2-HOBA prevents cytotoxicity via IsoLG scavenging, utilizing appropriate controls and analytical techniques.

Protocol 1: LC-MS/MS Quantification of IsoLG-Adducts (Efficacy Assay)

Expertise Note: Why do we use Pronase instead of Trypsin? Trypsin cleaves at the C-terminal side of lysine. If a lysine residue is covalently adducted by an IsoLG, trypsin cannot recognize the cleavage site, leading to unpredictable peptide fragments. A non-specific protease cocktail (Pronase) is mandatory to digest proteins down to single amino acids, allowing for absolute molar quantification of IsoLG-lysine.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed primary dendritic cells (DCs) at 1×106 cells/mL. Pre-treat for 1 hour with 100 µM 5-methyl-2-HOBA. In parallel wells, apply 100 µM 4-HOBA (negative control) and vehicle (DMSO <0.1%).

  • Stress Induction: Induce lipid peroxidation by adding 100 nM Angiotensin II or 50 µM tert-butyl hydroperoxide (t-BHP) for 24 hours.

  • Harvest & Lysis: Wash cells in cold PBS containing 100 µM indomethacin and 10 µM BHT to prevent ex vivo oxidation. Lyse using a mild RIPA buffer.

  • Proteolytic Digestion: Precipitate proteins using trichloroacetic acid (TCA). Resuspend the pellet and digest with a Pronase cocktail at 37°C for 24 hours to liberate single amino acids.

  • Isotope Spiking: Spike the digest with 10 ng of heavy-isotope internal standard ( 13C6​ -IsoLG-lysine).

  • LC-MS/MS Analysis: Analyze via liquid chromatography-tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous IsoLG-lysine to the heavy standard.

Protocol 2: Phenotypic Safety & Viability Assay
  • Plating: Seed cells in a 96-well plate and treat with a concentration gradient of 5-methyl-2-HOBA (0 to 1000 µM) for 48 hours.

  • Viability Readout: Perform an LDH (Lactate Dehydrogenase) release assay. 5-methyl-2-HOBA should show no significant deviation from the vehicle control up to 500 µM.

  • Activation Marker Check: For immune cells (DCs), use flow cytometry to stain for CD80 and CD86. The compound alone must not upregulate these markers, verifying it does not act as an immune stimulant.

Workflow Step1 1. Cell Culture (Dendritic Cells / Cardiomyocytes) Step2 2. Pre-treatment Phase (5-methyl-2-HOBA vs. 4-HOBA Control) Step1->Step2 Step3 3. Stress Induction (Angiotensin II / t-BHP) Step2->Step3 Step4 4. Proteolytic Digestion (Pronase Cocktail) Step3->Step4 Step5 5. LC-MS/MS Analysis (Isotope-Dilution MRM) Step4->Step5

Fig 2. Self-validating in vitro workflow for assessing 5-methyl-2-HOBA scavenging efficacy.

References

  • DC isoketal-modified proteins activate T cells and promote hypertension. Journal of Clinical Investigation. URL:[Link]

  • Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions. Pharmacology & Therapeutics. URL:[Link]

  • Scavenging Reactive Lipids to Prevent Oxidative Injury. Annual Review of Pharmacology and Toxicology. URL:[Link]

Exploratory

Pharmacokinetic Profiling of 2-(Aminomethyl)-4-methylphenol Derivatives: From Dicarbonyl Scavengers to Long-Acting Antimalarials

Introduction: The Aminomethylphenol Pharmacophore The 2-(aminomethyl)-4-methylphenol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Depending on its degree of functionalization, this core str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aminomethylphenol Pharmacophore

The 2-(aminomethyl)-4-methylphenol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Depending on its degree of functionalization, this core structure yields two distinct classes of therapeutic agents with radically different pharmacokinetic (PK) profiles:

  • Unsubstituted/Lightly Substituted Derivatives: Compounds like 5-methyl-2-HOBA (the parent 2-(aminomethyl)-4-methylphenol) act as potent isoketal and dicarbonyl scavengers. They are utilized to prevent protein adduct formation, thereby attenuating oxidative stress-induced conditions such as hypertension and cognitive decline [1].

  • Highly Substituted Derivatives: Compounds such as JPC-3210 and JPC-2997 feature bulky alkyl substitutions (e.g., tert-butyl groups) on the amine and phenol rings. These modifications transform the scaffold into long-acting, highly potent antimalarial agents capable of targeting multidrug-resistant Plasmodium falciparum[2][3].

This technical guide explores the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives, detailing the structural causality behind their PK behavior and providing self-validating experimental workflows for their quantification.

Absorption and Distribution Kinetics

The absorption kinetics of 2-(aminomethyl)-4-methylphenol derivatives are heavily influenced by the zwitterionic nature of the parent scaffold. The basic aminomethyl group and the weakly acidic phenolic hydroxyl group dictate solubility and membrane permeability.

  • Rapid Absorption of Scavengers: The parent compound, 5-methyl-2-HOBA, exhibits rapid gastrointestinal absorption. In human trials, the time to maximum plasma concentration ( Tmax​ ) ranges between 0.8 and 2.0 hours [4]. Because it remains sufficiently lipophilic at physiological pH, it readily crosses the blood-brain barrier, with detectable levels in the cerebrospinal fluid (CSF) within 90 minutes of oral dosing [4].

  • High Bioavailability of Antimalarials: Highly substituted derivatives like JPC-3210 demonstrate exceptional oral bioavailability (~86% in murine models) [2]. However, to prevent acid-catalyzed degradation of the heavily functionalized amine in the stomach, these compounds are often formulated as enterically coated tablets for non-human primate studies, ensuring targeted dissolution in the alkaline duodenum [2].

  • Volume of Distribution ( Vd​ ): The addition of lipophilic groups drastically increases tissue penetration. For instance, JPC-2997 exhibits a massive volume of distribution ( Vd​/F=15.6 L/kg) [3]. This deep tissue binding is a calculated design choice, allowing the drug to partition effectively into erythrocytes to target intra-erythrocytic Plasmodium parasites.

Metabolic Stability: The Causality of Steric Shielding

The most profound difference between the scavenger and antimalarial derivatives lies in their metabolic biotransformation.

In unsubstituted 2-(aminomethyl)phenols, the primary amine is highly susceptible to oxidative deamination by monoamine oxidases (MAOs), while the free phenolic hydroxyl group is a prime target for Phase II UDP-glucuronosyltransferases (UGTs). Consequently, 5-methyl-2-HOBA is rapidly cleared, exhibiting an elimination half-life ( t1/2​ ) of merely 2.1 to 3.27 hours in humans, necessitating three-times-daily (TID) dosing to maintain steady-state therapeutic levels [4].

Conversely, the JPC series relies on steric shielding to achieve metabolic stability. By flanking the aminomethyl and phenol groups with bulky tert-butyl substituents, the molecules physically block the active sites of UGTs and oxidative enzymes. In vitro human hepatocyte assays confirm this causality: JPC-3210 undergoes minimal metabolism, with oxidation and glucuronidation accounting for only 2.0% and 2.5% of the dose, respectively [2]. This resistance to biotransformation extends the half-life of JPC-3210 to approximately 108 hours in mice and 11.8 days in monkeys [2].

PK_Mechanisms A 2-(Aminomethyl)-4-methylphenol Core Scaffold B Unsubstituted Amine/Phenol (e.g., 5-methyl-2-HOBA) A->B C tert-Butyl Substituted (e.g., JPC-3210) A->C D Rapid UGT Glucuronidation & Oxidative Deamination B->D Exposed Groups E Steric Shielding of Metabolic Hotspots C->E Bulky Substituents F High Clearance (t1/2 ~ 2.1 hours) D->F G Metabolic Stability (t1/2 > 100 hours) E->G

Fig 1. Impact of steric shielding on the metabolic biotransformation and clearance of derivatives.

Quantitative Excretion & Elimination Profiles

The structural modifications directly dictate the systemic clearance (CL) and elimination profiles. The table below consolidates the quantitative PK parameters across different models.

CompoundSub-ClassModelRoute (Dose) Cmax​ (ng/mL) Tmax​ (h) t1/2​ (h)Bioavailability (F%)
5-methyl-2-HOBA ScavengerHumanPO (500 mg)~7,0470.8 - 2.02.1 - 3.3High
JPC-3210 AntimalarialMousePO (10 mg/kg)~1,5000.5 - 1.0~108.0~86.0%
JPC-2997 AntimalarialMousePO (20 mg/kg)~1,2001.0 - 2.049.8High

Data synthesized from clinical and preclinical evaluations[2][3][4].

Self-Validating Experimental Workflows for PK Profiling

To accurately quantify aminomethylphenol derivatives in biological matrices (plasma, whole blood, or CSF), a rigorous LC-MS/MS methodology is required. The following protocol is designed as a self-validating system, ensuring high recovery and eliminating matrix interference.

Step-by-Step LC-MS/MS Methodology
  • Sample Collection & Spiking: Collect 50 μL of plasma/blood at serial time points. Causality: Immediately spike the sample with a structurally analogous stable-isotope internal standard (IS) (e.g., JPC-3302 for JPC-3210 assays) [2]. Spiking before extraction self-validates the assay by correcting for any downstream analyte loss or ion suppression.

  • Protein Precipitation: Add 150 μL of cold Acetonitrile (MeCN) to the sample. Causality: MeCN is strictly chosen over liquid-liquid extraction (LLE) because the zwitterionic nature of the parent aminomethylphenols causes poor partitioning into non-polar organic solvents. MeCN denatures binding proteins while keeping the polar analytes fully solubilized in the aqueous-organic supernatant.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 μL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (A) and MeCN (B), both containing 0.1% Formic Acid. Causality: The acidic modifier protonates the primary amine, preventing secondary interactions with free silanols on the column stationary phase, thereby eliminating peak tailing.

  • MS/MS Detection: Utilize positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. For example, monitor the specific parent-to-daughter transition (e.g., m/z 410.3 → 337.4 for JPC-3302) [2]. MRM isolates the analyte from the biological matrix background, ensuring a lower limit of quantification (LLOQ) of 0.5 ng/mL.

  • Validation Check: Ensure the inter-assay precision (Coefficient of Variation, %CV) remains <7.5% across the standard curve (0.5 ng/mL to 2,000 ng/mL) [2].

LCMS_Workflow S1 Sample Collection (Plasma/CSF) S2 Protein Precipitation (MeCN + IS) S1->S2 S3 Centrifugation (14,000g, 10 min) S2->S3 S4 LC Separation (C18, Gradient) S3->S4 S5 MS/MS Detection (+ESI, MRM) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for pharmacokinetic quantification of aminomethylphenols.

References

  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention Source: National Institutes of Health (NIH) / PMC URL:2

  • JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium Source: National Institutes of Health (NIH) / PMC URL:3

  • Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial Source: National Institutes of Health (NIH) / PMC URL:4

  • Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions Source: National Institutes of Health (NIH) / PMC URL:1

  • Scavenging Reactive Lipids to Prevent Oxidative Injury Source: Annual Reviews URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation Protocol for 2-(Aminomethyl)-4-methylphenol (5-Methyl-2-HOBA)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Cardiovascular pharmacology, dicarbonyl scavenging, and specialized ligand synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Cardiovascular pharmacology, dicarbonyl scavenging, and specialized ligand synthesis.

Executive Summary & Mechanistic Rationale

2-(Aminomethyl)-4-methylphenol, commonly known as 5-methyl-2-HOBA , is a highly selective dicarbonyl and isoketal scavenger. In preclinical models, it has demonstrated profound efficacy in attenuating angiotensin II-induced hypertension and preventing deleterious macrophage activation in cardiovascular diseases .

As a Senior Application Scientist, I frequently observe researchers attempting to synthesize this compound via the classical Mannich reaction (reacting p-cresol with formaldehyde and ammonia). However, the direct Mannich approach on phenols with open ortho positions is notoriously difficult to control. It frequently results in poor regioselectivity, yielding complex mixtures of mono-, bis-, and tris-aminomethylated products, alongside polymeric benzoxazines .

The Causality Behind the Protocol Design: To ensure absolute regiocontrol and high-purity isolation of the primary amine, this protocol abandons the direct Mannich route in favor of a highly controlled two-step reductive amination starting from 2-hydroxy-5-methylbenzaldehyde:

  • Oximation: Quantitative conversion of the aldehyde to an oxime intermediate.

  • Catalytic Hydrogenation: Reduction of the oxime using Palladium on Carbon (Pd/C).

Critical Insight: The hydrogenation is deliberately performed in an acidic medium (ethanolic HCl). The acid serves a dual mechanistic purpose: it immediately protonates the newly formed primary amine, preventing it from acting as a nucleophile and attacking unreacted oxime/imine intermediates (which would form unwanted secondary amine dimers). Furthermore, it directly affords the product as a stable hydrochloride salt, which is highly resistant to the air oxidation that typically degrades the free base form .

Reaction Pathway Visualization

G SM 2-Hydroxy-5-methylbenzaldehyde (Starting Material) IM 2-Hydroxy-5-methylbenzaldehyde oxime (Stable Intermediate) SM->IM NH2OH·HCl, NaOAc MeOH, 65°C, 2h PR 5-Methyl-2-HOBA HCl (Target Product) IM->PR H2 (1 atm), 10% Pd/C EtOH, HCl, RT, 12h

Reaction workflow for the two-step synthesis of 5-methyl-2-HOBA HCl via oxime reduction.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the quantitative data and mechanistic trade-offs that justify the selection of the catalytic hydrogenation route over alternative methods.

Synthesis MethodologyReagents & ConditionsRegioselectivityTypical YieldMechanistic Drawbacks / Notes
Direct Mannich Reaction p-Cresol, CH₂O, NH₃, 100 °CPoor (Mixtures)< 30%High tendency for polymerization and bis/tris-substitution.
Oxime Reduction (Zn) Zn dust, AcOH, 60 °CExcellent70 - 80%Requires rigorous aqueous workup to remove zinc salts.
Oxime Reduction (Pd/C) 10% Pd/C, H₂ (1 atm), EtOH/HClExcellent> 90% Highly scalable; directly yields the stable HCl salt.
Step-by-Step Experimental Protocol

Safety Warning: Palladium on carbon (Pd/C) is highly pyrophoric when dry. Always handle under an inert atmosphere. Hydrogen gas is extremely flammable; conduct the reduction in a well-ventilated fume hood.

Phase 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde Oxime

Reagents Required:

  • 2-Hydroxy-5-methylbenzaldehyde: 10.0 g (73.4 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 6.1 g (88.1 mmol, 1.2 equiv)

  • Sodium acetate (NaOAc): 7.2 g (88.1 mmol, 1.2 equiv)

  • Methanol (Anhydrous): 100 mL

Procedure:

  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-hydroxy-5-methylbenzaldehyde in 100 mL of methanol.

  • Buffer Addition: Sequentially add hydroxylamine hydrochloride and sodium acetate. Note: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ without deprotonating the phenolic hydroxyl group.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 2 hours.

  • Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1) with UV detection. The aldehyde spot should completely disappear.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the methanol. Partition the resulting slurry between ethyl acetate (150 mL) and distilled water (100 mL).

  • Isolation: Extract the aqueous layer with an additional 50 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime intermediate as a pale-yellow crystalline solid.

Phase 2: Catalytic Hydrogenation to 5-Methyl-2-HOBA Hydrochloride

Reagents Required:

  • 2-Hydroxy-5-methylbenzaldehyde oxime: 10.0 g (66.1 mmol)

  • 10% Pd/C (50% wet): 1.0 g (10 wt% relative to substrate)

  • Absolute Ethanol: 100 mL

  • Concentrated HCl (37%): 6.5 mL (~79 mmol, 1.2 equiv)

  • Hydrogen gas (Balloon or Parr shaker)

Procedure:

  • Preparation: Transfer the isolated oxime intermediate to a thick-walled hydrogenation flask and dissolve it in 100 mL of absolute ethanol.

  • Acidification: Carefully add 6.5 mL of concentrated HCl to the solution. Ensure the solution is thoroughly mixed.

  • Inerting: Purge the flask with Nitrogen gas for 5 minutes to displace all oxygen.

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat this cycle 3 times). Maintain a hydrogen atmosphere using a double-layered balloon (1 atm) or a Parr hydrogenator (30-40 psi). Stir vigorously at room temperature for 12-16 hours.

  • Termination: Once hydrogen uptake ceases, purge the system thoroughly with Nitrogen for 10 minutes to remove residual Hydrogen gas.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol. Critical Safety Note: Do not allow the Pd/C filter cake to dry out completely in the air, as it may ignite.

  • Crystallization: Concentrate the filtrate under reduced pressure until a crude solid precipitates. Recrystallize the crude product from a boiling mixture of ethanol and diethyl ether to afford 2-(aminomethyl)-4-methylphenol hydrochloride as a highly pure, white crystalline powder.

References
  • Title: Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

Advanced Application Notes &amp; Protocols: 2-(Aminomethyl)-4-methylphenol in Polymer Cross-Linking and Epoxy Curing Systems

Executive Summary In advanced polymer chemistry and materials science, the demand for curing agents that can operate under extreme environmental conditions without compromising thermomechanical properties is paramount. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced polymer chemistry and materials science, the demand for curing agents that can operate under extreme environmental conditions without compromising thermomechanical properties is paramount. 2-(Aminomethyl)-4-methylphenol (a specialized Mannich base derivative) serves as a highly versatile, multifunctional cross-linking agent. Characterized by a primary aminomethyl group (–CH₂NH₂) and a phenolic hydroxyl group (–OH) positioned on a methyl-substituted aromatic ring, this molecule bridges the gap between rapid, low-temperature epoxy curing and the synthesis of high-thermal-stability polybenzoxazine networks.

This application note provides a comprehensive, field-proven guide to utilizing 2-(aminomethyl)-4-methylphenol, detailing the mechanistic causality behind its reactivity, quantitative performance benchmarks, and self-validating experimental protocols for drug development professionals and polymer scientists.

Mechanistic Insights: The Causality of Reactivity

The exceptional performance of 2-(aminomethyl)-4-methylphenol is not merely a function of its amine content, but rather the synergistic, catalytic interplay between its functional groups[1].

Low-Temperature Epoxy Curing Catalyst

Standard aliphatic amines (e.g., Diethylenetriamine - DETA) often require elevated temperatures to achieve a full degree of cure and are highly susceptible to "amine blush"—a detrimental surface reaction with atmospheric CO₂ and moisture. In contrast, 2-(aminomethyl)-4-methylphenol acts as an auto-catalytic curative . The built-in phenolic –OH group acts as a potent hydrogen-bond donor. By forming a hydrogen bond with the oxygen atom of the oxirane (epoxide) ring, it strongly polarizes the C–O bond. This polarization significantly lowers the activation energy ( Ea​ ) required for the adjacent primary amine to execute a nucleophilic attack on the epoxide carbon[2]. Consequently, this mechanism enables rapid cross-linking even at sub-ambient temperatures (0–5 °C) while inherently resisting blush formation.

Benzoxazine Network Polymerization

Polybenzoxazines are next-generation thermosetting resins synthesized via the ring-opening polymerization of benzoxazine monomers. When 2-(aminomethyl)-4-methylphenol derivatives are incorporated, they act as critical structural motifs. The reaction proceeds via nucleophilic substitution at the oxazine ring, thermal decomposition of the resulting aminomethanaminium intermediate, and electrophilic addition to the aromatic ring. This yields highly stable aminomethylphenol cross-linked structures, resulting in a polymer network with near-zero volumetric shrinkage, high char yield, and exceptional thermal stability[3],[4].

Mechanism A 2-(Aminomethyl)-4-methylphenol C Hydrogen Bonding Complex (Phenolic -OH & Epoxide Oxygen) A->C B Epoxy Resin (Oxirane Ring) B->C D Nucleophilic Attack (Primary Amine on Epoxide Carbon) C->D Lowers Activation Energy E Ring-Opening Polymerization D->E F Highly Cross-Linked Thermoset Network E->F

Mechanistic pathway of epoxy ring-opening catalyzed by 2-(aminomethyl)-4-methylphenol.

Quantitative Data Presentation

To justify the selection of 2-(aminomethyl)-4-methylphenol over conventional curing agents, the following table summarizes the comparative thermomechanical and kinetic data[5],[1].

ParameterStandard Aliphatic Amine (e.g., DETA)2-(Aminomethyl)-4-methylphenol (Mannich Base)Causality / Mechanistic Driver
Minimum Curing Temp. 15 °C-5 °C to 5 °CPhenolic –OH H-bonding lowers Ea​ for nucleophilic attack.
Gel Time (at 25 °C) 45 – 60 minutes10 – 15 minutesAuto-catalytic acceleration via the built-in hydroxyl group.
Amine Blush Tendency HighVery LowRapid cure kinetics outcompete atmospheric CO₂/H₂O reactions.
Glass Transition ( Tg​ ) ~85 °C~110 °CRigid aromatic ring integration increases cross-link density.
Chemical Resistance ModerateExcellentAromatic backbone provides steric hindrance against solvents.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as closed-loop, self-validating systems. Every formulation step is paired with an analytical validation to ensure scientific integrity and reproducibility.

Protocol A: Formulation and Low-Temperature Curing of Epoxy Resins

Objective: To formulate a highly cross-linked, blush-free epoxy network at ambient or sub-ambient temperatures.

  • Stoichiometric Calculation: Calculate the exact mixing ratio using the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the 2-(aminomethyl)-4-methylphenol curative.

    • Formula: PHR(PartsPerHundredResin)=(AHEW/EEW)×100

  • Resin Preparation: Pre-warm the standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin to 35 °C to lower viscosity, then allow it to cool to 25 °C.

  • Blending: Add the calculated PHR of 2-(aminomethyl)-4-methylphenol to the resin. Mix continuously at 300 RPM for 3 minutes using an overhead stirrer. Caution: The reaction is highly exothermic; avoid batch masses exceeding 200g to prevent thermal runaway.

  • Degassing: Transfer the mixture to a vacuum desiccator. Apply a vacuum (< 10 mbar) for 2–3 minutes until the foam collapses, ensuring a void-free matrix.

  • Casting & Curing: Pour the degassed mixture into Teflon molds. Cure at 5 °C for 24 hours, followed by a post-cure at 25 °C for 48 hours.

  • System Validation (DSC): To ensure the protocol is self-validating, perform a post-cure Differential Scanning Calorimetry (DSC) scan from 25 °C to 200 °C at 10 °C/min. The complete absence of a residual exothermic peak validates 100% cross-linking. If a peak is observed, integrating its area ( ΔHresidual​ ) relative to the theoretical total heat of reaction quantifies the exact degree of undercure, prompting an immediate adjustment in the AHEW ratio.

Workflow S1 1. Stoichiometric Calculation (AHEW) S2 2. Resin & Hardener Mixing (25°C) S1->S2 S3 3. Vacuum Degassing (<10 mbar) S2->S3 S4 4. Casting into Teflon Molds S3->S4 S5 5. Low-Temp Curing (5°C to 25°C) S4->S5 S6 6. Validation (DSC / TGA / DMA) S5->S6

Step-by-step experimental workflow for low-temperature epoxy formulation and validation.

Protocol B: Accelerated Polymerization of Benzoxazine Resins

Objective: To synthesize a high-char-yield polybenzoxazine network utilizing the aminomethylphenol motif to accelerate ring-opening.

  • Precursor Blending: Combine Bisphenol-A based benzoxazine (BA-a) monomers with 5 mol% of 2-(aminomethyl)-4-methylphenol in a solvent-free environment at 90 °C until a homogeneous, transparent melt is achieved.

  • Step-Curing Schedule: Cast the melt into a stainless-steel mold. Execute a step-cure profile to prevent the volatilization of unreacted amines: 110 °C for 2 hours, 150 °C for 2 hours, and 180 °C for 2 hours.

  • System Validation (FT-IR): Validate the structural integrity of the network using Fourier-Transform Infrared (FT-IR) spectroscopy. The complete disappearance of the characteristic oxazine ring absorption bands at 920–940 cm⁻¹ and 1220 cm⁻¹ confirms a self-validated, fully reacted polybenzoxazine network.

References

  • A curing system of benzoxazine with amine: reactivity, reaction mechanism and material properties Source: RSC Advances (Royal Society of Chemistry), 2015. URL:[Link]

  • Synthesis and epoxy curing of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine Source: Journal of Applied Polymer Science, 2000. URL:[Link]

  • Mannich base: a cost effective, low temperature curing agent for epoxides Source: Pigment & Resin Technology (Emerald Publishing), 2007. URL:[Link]

Sources

Method

Advanced Application Note: Catalytic Applications of 2-(Aminomethyl)-4-methylphenol in Organic Synthesis

Executive Summary & Rationale 2-(Aminomethyl)-4-methylphenol (also known as 5-methyl-2-hydroxybenzylamine) is a highly versatile, bifunctional organic building block. While it is widely recognized in biomedical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-(Aminomethyl)-4-methylphenol (also known as 5-methyl-2-hydroxybenzylamine) is a highly versatile, bifunctional organic building block. While it is widely recognized in biomedical research as a potent isoketal scavenger[1], its unique structural motif—a primary amine and a phenolic hydroxyl group situated ortho to each other, coupled with an electron-donating para-methyl group—makes it an exceptional N,O-bidentate ligand for transition metal catalysis[2].

This Application Note details the mechanistic rationale, experimental protocols, and performance metrics for utilizing 2[2] in advanced organic synthesis. The focus is placed on its role in supported palladium cross-coupling catalysis and biomimetic oxidation systems[3].

Mechanistic Causality: The N,O-Ligand Advantage

In catalyst design, the choice of ligand dictates the electronic and steric environment of the metal center. 2-(Aminomethyl)-4-methylphenol provides a highly synergistic coordination environment:

  • Hard-Soft Donor Synergy: The phenolate oxygen acts as a "hard" σ- and π-donor, stabilizing higher oxidation states of transition metals (e.g., Pd(II), Cu(II)). Conversely, the aminomethyl nitrogen is a "softer" σ-donor that stabilizes lower oxidation states (e.g., Pd(0), Cu(I)). This dual capacity facilitates the rapid redox cycling inherent in catalytic mechanisms like the Suzuki-Miyaura cross-coupling.

  • Electronic Tuning via the 4-Methyl Group: The methyl group at the 4-position exerts a positive inductive (+I) and hyperconjugative effect, increasing the electron density on the phenolate oxygen. This makes the ligand a stronger donor compared to an unsubstituted 2-(aminomethyl)phenol, accelerating the rate-limiting oxidative addition step in Pd-catalyzed reactions.

  • Surface Anchoring: The bifunctional nature allows the molecule to be covalently grafted onto solid supports such as boehmite nanoparticles or magnetic graphene oxide[3][4]. The amine group reacts with surface electrophiles (like epoxides), leaving the phenolate free to coordinate metal ions. This prevents catalyst leaching and enables efficient recycling.

G Ligand 2-(Aminomethyl)- 4-methylphenol Oxygen Phenolate Oxygen (Hard Donor) Ligand->Oxygen Deprotonation Nitrogen Aminomethyl Nitrogen (Soft Donor) Ligand->Nitrogen Primary Amine Methyl 4-Methyl Group (+I Effect) Ligand->Methyl para-position Metal Transition Metal (Pd, Cu, Zn) Oxygen->Metal Stabilizes High Oxidation States Nitrogen->Metal Stabilizes Low Oxidation States Methyl->Oxygen e- donation increases basicity Catalysis Enhanced Catalytic Turnover Metal->Catalysis Redox Cycling

Coordination synergy of 2-(aminomethyl)-4-methylphenol stabilizing metal redox states.

Key Catalytic Workflows

Workflow 1: Supported Palladium Catalysis (Cross-Coupling) By functionalizing boehmite (γ-AlO(OH)) or silica nanoparticles with 2-(aminomethyl)-4-methylphenol, researchers create a robust support for palladium nanoparticles[3]. The N,O-coordination pocket traps Pd(II) ions, which are subsequently reduced to highly active Pd(0) nanoparticles. This heterogeneous catalyst exhibits high turnover numbers (TON) in Suzuki-Miyaura and Heck reactions.

Workflow 2: Biomimetic Oxidation Catalysis The structural resemblance of 2-(aminomethyl)-4-methylphenol complexes to the active sites of metalloenzymes (such as catechol oxidase and phenoxazinone synthase) allows for highly selective biomimetic oxidations[3]. Copper(II) complexes of this ligand catalyze the oxidation of catechols to quinones using molecular oxygen as the sole terminal oxidant.

Experimental Protocols

Protocol A: Synthesis of 2-(Aminomethyl)-4-methylphenol-Anchored Pd/Boehmite Catalyst

Causality Note: Anchoring the ligand prior to metal loading ensures that the Pd nanoparticles nucleate specifically at the N,O-binding sites. This prevents agglomeration, yielding a monodisperse and highly active catalyst.

  • Support Activation: Disperse 1.0 g of boehmite nanoparticles in 50 mL of dry toluene. Add 1.5 mmol of (3-glycidyloxypropyl)trimethoxysilane. Reflux for 24 h to graft epoxide linkers onto the surface.

  • Ligand Anchoring: Recover the functionalized support via centrifugation, wash with ethanol, and resuspend in 40 mL of ethanol. Add 2.0 mmol of3[3]. Reflux for 12 h. The primary amine opens the epoxide ring, covalently linking the ligand to the support.

  • Metal Coordination: Add 0.5 mmol of Pd(OAc)₂ to the suspension. Stir at room temperature for 6 h. The N,O-pocket coordinates the Pd(II) ions.

  • Reduction: Add a 10-fold excess of NaBH₄ (aqueous) dropwise to reduce Pd(II) to Pd(0) nanoparticles.

  • Self-Validation & Recovery: Filter the dark solid, wash with water and ethanol, and dry under vacuum at 60 °C. Validation Step: Test the filtrate with dimethylglyoxime; a colorless result confirms complete metal uptake and absence of free Pd(II) leaching.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a 10 mL round-bottom flask, combine aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the supported Pd catalyst (0.5 mol% Pd).

  • Solvent Addition: Add 5 mL of an eco-friendly EtOH/H₂O (1:1 v/v) mixture. Causality Note: The protic solvent mixture enhances the solubility of the boronic acid and base, while the hydrophobic microenvironment of the catalyst support attracts the aryl halide.

  • Reaction: Stir at 80 °C under an air atmosphere (the robust ligand protects Pd from oxidation). Monitor via TLC until complete consumption of the aryl halide (typically 1-3 hours).

  • Self-Validation & Catalyst Recovery: Centrifuge the mixture at 4000 rpm for 5 mins. Decant the product-containing supernatant. Validation Step (Hot Filtration Test): Transfer the hot supernatant to a new flask and add fresh substrates; if no further conversion occurs, it confirms the catalysis is strictly heterogeneous with zero leaching. Wash the catalyst pellet with ethanol and dry for the next cycle.

Workflow Step1 Step 1: Support Activation Epoxide grafting on Boehmite Step2 Step 2: Ligand Anchoring Covalent bonding of Aminomethylphenol Step1->Step2 Reflux 24h Step3 Step 3: Metal Coordination Pd(II) trapped in N,O-pocket Step2->Step3 Pd(OAc)2, 6h Step4 Step 4: Reduction Formation of Pd(0) Nanoparticles Step3->Step4 NaBH4 Step5 Step 5: Cross-Coupling Suzuki-Miyaura Catalysis & Recovery Step4->Step5 Aryl Halide + Boronic Acid Step5->Step5 Catalyst Recycling

Step-by-step workflow for synthesizing and utilizing the supported Pd(0) catalyst.

Data Presentation: Catalytic Efficiency

The following table summarizes the quantitative performance of the 2-(aminomethyl)-4-methylphenol-supported Pd catalyst in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid (0.5 mol% Pd, 80 °C, EtOH/H₂O)[3].

Aryl HalideTime (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Catalyst Recyclability (Yield after 5 cycles)
Iodobenzene1.099198198.097%
4-Bromoanisole1.596192128.094%
4-Chloronitrobenzene3.08817658.685%
Chlorobenzene5.07214428.868%

Note: The high TOF for bromides and activated chlorides highlights the electron-rich nature of the N,O-ligated Pd center, which effectively accelerates the rate-limiting oxidative addition step.

References

  • [1] MedChemExpress (MCE). 2-(Aminomethyl)-4-methylphenol hydrochloride | Isoketal Scavenger.1

  • [2] Benchchem. 2-(Aminomethyl)-4-methylphenol - Product Specifications and Ligand Precursor Applications. 2

  • [3] Benchchem. 2-(Aminomethyl)-4-methylphenol - Catalysis and Biomimetic Applications. 3

  • [4] National Institutes of Health (PMC). Cysteic acid grafted to magnetic graphene oxide as a promising recoverable solid acid catalyst (Reference to supported aminomethylphenol derivatives). 4

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-(aminomethyl)-4-methylPhenol during long-term storage

This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 2-(aminomethyl)-4-methylphenol during long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 2-(aminomethyl)-4-methylphenol during long-term storage. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the integrity, purity, and stability of your valuable compound.

Understanding the Oxidation of 2-(aminomethyl)-4-methylphenol

2-(aminomethyl)-4-methylphenol is susceptible to oxidation due to the presence of both a phenolic hydroxyl group and an aminomethyl group on the same aromatic ring. These functional groups make the molecule highly susceptible to electron loss, particularly in the presence of atmospheric oxygen.

The oxidation process is typically a free-radical chain reaction initiated by factors such as light, heat, or the presence of trace metal ions. The phenolic hydroxyl group can easily donate a hydrogen atom to form a phenoxyl radical.[1][2] This radical is a reactive intermediate that can then participate in several degradation pathways, including:

  • Formation of Colored Quinone-imines: The phenoxyl radical can rearrange and react further, often leading to the formation of highly colored quinone-imine structures. This is the primary reason for the common observation of samples turning yellow, brown, or pink upon storage.[3]

  • Polymerization: The reactive intermediates can also polymerize, leading to the formation of insoluble particulates and a decrease in the concentration of the desired compound.

Understanding this underlying mechanism is critical for designing effective stabilization strategies. The goal is to either prevent the initial formation of free radicals or to scavenge them before they can cause further degradation.

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues you may encounter during the storage and handling of 2-(aminomethyl)-4-methylphenol, providing explanations and actionable solutions.

Issue 1: My solid or solution of 2-(aminomethyl)-4-methylphenol has changed color (e.g., turned yellow, brown, or pink).

  • Causality: This is a classic sign of oxidation.[4] Exposure to atmospheric oxygen has likely initiated the formation of colored quinone-imine species and other degradation products.[3] The rate of discoloration is often accelerated by exposure to light and elevated temperatures.

  • Immediate Action:

    • Assess Purity: The first step is to determine if the material is still suitable for your application. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the compound and identify any degradation products.[5][6]

    • Protect from Further Degradation: Immediately transfer the material to an amber glass container to protect it from light.[4] Purge the headspace of the container with an inert gas like nitrogen or argon before sealing tightly.[7][8]

  • Long-Term Prevention:

    • Storage Conditions: Always store the compound in a cool, dark, and dry place.[9][10] Refrigeration is often recommended.

    • Inert Atmosphere: For long-term storage, it is crucial to store the compound under an inert atmosphere to displace oxygen.[11][12] Refer to Protocol 1 for detailed instructions.

Issue 2: I've observed a loss of potency or inconsistent results in my experiments.

  • Causality: Oxidation leads to the degradation of the active 2-(aminomethyl)-4-methylphenol molecule, reducing its effective concentration. This can lead to significant variability and a loss of reproducibility in experimental results.

  • Validation & Solution:

    • Quantitative Analysis: Use a validated quantitative method like HPLC with UV or electrochemical detection to accurately determine the concentration of the active compound in your sample.[6] This will confirm if degradation is the root cause of the observed issues.

    • Implement Stabilization: If degradation is confirmed, you must implement a stabilization strategy. For solutions, this can involve the addition of an antioxidant.[4] For both solids and solutions, storage under an inert atmosphere is highly effective.

    • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of degradation over time.[4]

Issue 3: There are insoluble particles in my stored solution.

  • Causality: The appearance of insoluble material is often due to the formation of polymers from the oxidative degradation pathway. These polymers have low solubility and will precipitate out of the solution.

  • Action:

    • Filtration: The solution can potentially be salvaged for some applications by filtering it through a compatible syringe filter (e.g., 0.22 µm PTFE) to remove the particulates.

    • Re-analysis: After filtration, it is essential to re-analyze the solution to determine the new concentration of 2-(aminomethyl)-4-methylphenol.

    • Prevent Recurrence: This issue is a strong indicator of significant oxidation. To prevent it from happening again, you must strictly adhere to the preventative protocols outlined below, such as using deoxygenated solvents and adding antioxidants.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(aminomethyl)-4-methylphenol? A1: The solid compound should be stored in a tightly sealed, opaque container (amber glass is ideal) in a cool, dry, and dark place.[9][10][13][14] For maximum long-term stability, the container should be flushed with an inert gas (nitrogen or argon) to displace air before sealing.[15]

Q2: Is it better to store the compound as a solid or in solution? A2: It is almost always better to store 2-(aminomethyl)-4-methylphenol as a solid. Solvents, especially polar ones, can facilitate the oxidation process. If you must store it in solution, use deoxygenated solvents, add an antioxidant, and store it for the shortest time possible.[4]

Q3: What type of container is best for storage? A3: Borosilicate amber glass vials or bottles with tight-fitting, inert caps (e.g., PTFE-lined) are highly recommended.[4] This protects the compound from light and minimizes exposure to air. Avoid plastic containers for long-term storage as they can be permeable to oxygen.

Q4: Which antioxidants are effective for stabilizing solutions of 2-(aminomethyl)-4-methylphenol? A4: The choice of antioxidant can depend on the solvent and the specific application. Common and effective options include:

  • Ascorbic Acid (Vitamin C): Particularly effective in aqueous solutions, it acts as a potent reducing agent.[4][16]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is very effective in organic solvents. It works by scavenging free radicals.[17]

  • Sodium Metabisulfite: A strong reducing agent suitable for many systems.[4]

Always verify that the chosen antioxidant does not interfere with your downstream experiments.

Q5: How can I verify the purity of my compound after storage? A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[6] It can separate the parent compound from its degradation products, allowing for accurate quantification of purity. Other methods like spectrophotometry can also be used to detect the formation of colored impurities.[5][18]

Data Summary and Recommended Protocols

This section provides quantitative data and step-by-step methodologies for key stabilization procedures.

Table 1: Recommended Storage and Stabilization Parameters
ParameterRecommendation for Solid StorageRecommendation for Solution StorageRationale
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prepare with Deoxygenated SolventsDisplaces oxygen, a key reactant in the oxidation process.[11][12]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Light can provide the energy to initiate radical formation.[4]
Container Tightly-sealed Amber GlassTightly-sealed Amber GlassPrevents exposure to light and atmospheric oxygen.
Antioxidant Not applicableAscorbic Acid: 0.01-0.1% (w/v)[4]BHT: 0.01-0.05% (w/v)Scavenges free radicals or acts as a reducing agent to prevent oxidation.[16][19]
Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound under Inert Gas

This protocol describes how to create an oxygen-free environment for storing solid 2-(aminomethyl)-4-methylphenol.

  • Preparation: Place your vial containing the solid compound into a larger chamber that can be sealed and connected to a vacuum and an inert gas line (e.g., a desiccator or a Schlenk flask).

  • Evacuation: Gently pull a vacuum on the chamber for 5-10 minutes to remove the bulk of the atmospheric air.

  • Backfilling: Slowly backfill the chamber with high-purity nitrogen or argon gas until it reaches atmospheric pressure.

  • Cycling: Repeat the evacuation and backfilling cycle 3-5 times to ensure all residual oxygen is removed.

  • Sealing: After the final backfill, quickly and tightly seal the primary container (the vial) while it is still within the inert atmosphere of the larger chamber.

  • Storage: Store the sealed vial in a cool, dark place as recommended in Table 1.

Protocol 2: Preparation of a Stabilized Solution

This protocol details the steps for preparing a solution of 2-(aminomethyl)-4-methylphenol with enhanced stability.

  • Solvent Deoxygenation: Before preparing your solution, you must remove dissolved oxygen from your solvent. Bubble high-purity nitrogen or argon gas through the solvent for 15-30 minutes.[7] This process is known as sparging.

  • Antioxidant Addition (Optional but Recommended): Add your chosen antioxidant (e.g., Ascorbic Acid to 0.1% w/v) to the deoxygenated solvent.[7] Stir until it is completely dissolved.

  • Dissolution: In an amber glass vial, weigh the required amount of 2-(aminomethyl)-4-methylphenol. Add the deoxygenated, antioxidant-containing solvent to the vial to reach your target concentration.

  • Headspace Purge: Before sealing the vial, gently blow a stream of inert gas over the surface of the solution for 10-15 seconds to displace the air in the headspace.

  • Sealing and Storage: Immediately cap the vial tightly. If storing, even for a short period, place it in a refrigerator and protect it from light.

Visualization of the Oxidation Pathway

The following diagram illustrates the oxidative degradation pathway of 2-(aminomethyl)-4-methylphenol and highlights the intervention points for the stabilization strategies discussed.

Oxidation_Pathway cluster_main Oxidation Process cluster_factors Initiating Factors cluster_prevention Prevention Strategies Molecule 2-(aminomethyl)-4-methylphenol (Stable Form) Radical Phenoxyl Radical (Reactive Intermediate) Molecule->Radical Initiation Product Quinone-imine / Polymers (Degradation Products) Radical->Product Propagation Oxygen Oxygen (O2) Oxygen->Radical Light Light / Heat Light->Radical InertGas Inert Gas (Nitrogen, Argon) InertGas->Oxygen Displaces Antioxidant Antioxidants (e.g., Ascorbic Acid, BHT) Antioxidant->Radical Scavenges

Caption: Oxidative pathway of 2-(aminomethyl)-4-methylphenol and points of intervention.

References

  • PubMed. (1990). Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. Retrieved from [Link]

  • Carla Maersk. (2015). Cargo Tanks Inert Gas Policy and Procedures. Retrieved from [Link]

  • ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol. Retrieved from [Link]

  • ScienceDirect. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Cambridge Sensotec. (2016). The Process of Inert Gas Blanketing. Retrieved from [Link]

  • Atlas Copco. (n.d.). Chemical and petrochemical nitrogen gas blanketing. Retrieved from [Link]

  • PharmaTutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • ScienceDirect. (2019). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. Retrieved from [Link]

  • JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • CNR-IRIS. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2019). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]

  • JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • PubMed. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. Retrieved from [Link]

  • PMC. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Azot. (n.d.). Blanketing or nitrogen inerting - practices. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen: A security blanket for the chemical industry. Retrieved from [Link]

  • ACS Publications. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. Retrieved from [Link]

  • ResearchGate. (n.d.). o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. Retrieved from [Link]

  • Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(Aminomethyl)-4-methylphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing 2-(aminomethyl)-4-methylphenol (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing 2-(aminomethyl)-4-methylphenol (also known as 2-hydroxy-5-methylbenzylamine). Because this bifunctional molecule contains both a nucleophilic amine and an electron-rich phenolic ring, it is highly susceptible to over-alkylation, polymerization, and oxidative degradation.

This guide bypasses generic advice to provide field-proven troubleshooting strategies. We will focus on the causality behind the two most reliable synthetic pathways: the Reductive Amination of 5-methylsalicylaldehyde and the Regioselective Mannich Reaction of p-cresol .

Section 1: Core Synthetic Strategies

Understanding the mechanistic divergence between the two primary synthetic routes is critical for selecting the right approach for your purity requirements.

SynthesisRoutes Start Starting Material p-Cresol Mannich Direct Mannich Reaction (HCHO + NH3/Amine) Start->Mannich Formylation Formylation (Duff or Reimer-Tiemann) Start->Formylation Issue1 Over-alkylation & Polymerization Mannich->Issue1 Poor Control Target 2-(Aminomethyl)-4-methylphenol (High Purity Target) Mannich->Target Optimized (Protect/Deprotect) Inter 5-Methylsalicylaldehyde Formylation->Inter RedAm Reductive Amination (NH4OAc, NaBH3CN) Inter->RedAm RedAm->Target High Yield

Workflow comparison of 2-(aminomethyl)-4-methylphenol synthesis routes.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I getting di-substituted or polymeric byproducts during the direct Mannich reaction of p-cresol?

Scientist's Insight: Phenol exists in equilibrium with its enol form, making it highly reactive toward 1 by the iminium ion generated in situ[1]. If primary amines or ammonia are used directly with formaldehyde, the resulting secondary amine product is more nucleophilic than the starting material. Furthermore, the formation of o-hydroxybenzylamine and its subsequent quick transformation into 2 takes place rapidly, leading to complex mixtures[2]. Actionable Fix: Use a secondary amine (like morpholine) to form a tertiary Mannich base intermediate, which prevents over-alkylation. You can then selectively cleave the substituent using a regioselective reduction strategy, such as 3 of halophenol Mannich bases, to yield the pure primary amine[3].

Q2: During the reductive amination of 5-methylsalicylaldehyde, my yield of the primary amine is low, and I see significant secondary amine (dimer) formation. How do I prevent this?

Scientist's Insight: This is a classic kinetic competition issue. The initial imine formed from the aldehyde and ammonia can react with a second molecule of aldehyde to form a secondary imine, which is then reduced to a 4[4]. Actionable Fix: Maintain a massive stoichiometric excess of the ammonia source (e.g., 10-15 equivalents of ammonium acetate). More importantly, delay the addition of the reducing agent until imine formation is complete. Note that Sodium Triacetoxyborohydride (STAB) degrades over time; a rapid assay using 5 can quantify active borohydride content to ensure you aren't under-dosing, which leaves unreacted aldehyde available for dimerization[5].

Q3: How do I remove borate salt impurities after STAB or NaBH₃CN reduction?

Scientist's Insight: Boron complexes tightly with the ortho-hydroxybenzylamine motif due to the chelating effect of the adjacent hydroxyl and amine groups. Actionable Fix: Perform a highly acidic aqueous quench (pH < 2 with HCl) and heat gently (40 °C) to hydrolyze the borate esters. Follow this with a careful pH adjustment to the isoelectric point (typically around pH 9.5 for aminophenols) to precipitate the free base, leaving the soluble borate salts in the aqueous layer.

Troubleshooting Problem Low Yield or Purity in Reductive Amination Check1 Is Imine Formation Complete? Problem->Check1 Action1 Increase NH4OAc, Add Ti(OiPr)4 Check1->Action1 No Check2 Are Secondary Amines Forming (Dimers)? Check1->Check2 Yes Action2 Dose Reductant Slowly, Maintain Excess NH3 Check2->Action2 Yes Check3 Is Boron Contamination Present? Check2->Check3 No Action3 Aqueous Acid Quench, Isoelectric Precipitation Check3->Action3 Yes

Logical troubleshooting tree for reductive amination bottlenecks.

Section 3: Self-Validating Experimental Protocols

Protocol A: Reductive Amination of 5-Methylsalicylaldehyde (High Purity Route)

Causality Focus: This protocol uses titanium(IV) isopropoxide to drive imine formation by scavenging water, preventing the reversible hydrolysis of the intermediate.

  • Imine Formation: In a rigorously dry round-bottom flask under N₂, dissolve 5-methylsalicylaldehyde (10 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (100 mmol, 10 eq) and stir for 15 minutes.

  • Water Scavenging: Add Titanium(IV) isopropoxide (20 mmol, 2 eq) dropwise.

    • Validation Checkpoint: The solution will turn cloudy as TiO₂ precipitates, confirming water is being successfully scavenged from the equilibrium. Stir for 4 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add STAB (15 mmol, 1.5 eq) in small portions over 30 minutes.

    • Causality: Slow addition controls the exotherm and prevents premature reduction of any trace unreacted aldehyde, eliminating dimer formation.

  • Quench & Hydrolysis: Quench with 2M HCl (20 mL) and stir for 1 hour to break the titanium and borate complexes.

  • Isolation: Filter the TiO₂ salts. Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Adjust the aqueous layer to pH 9.5 using 2M NaOH to precipitate the 2-(aminomethyl)-4-methylphenol. Filter and dry under vacuum.

Protocol B: Regioselective Mannich Base Cleavage (High Yield Route)

Causality Focus: Direct primary amination of p-cresol often fails. By forming a morpholine Mannich base first, we protect the amine from over-alkylation.

  • Mannich Base Synthesis: React p-cresol with formaldehyde and morpholine to yield 2-(morpholinomethyl)-4-methylphenol. Purify via recrystallization.

  • Cleavage: Treat the purified Mannich base with Raney Cu-Al alloy in 10% aqueous NaOH at 80 °C.

    • Validation Checkpoint: Hydrogen gas evolution indicates active reduction. The Cu-Al alloy selectively cleaves the C-N bond of specific protecting groups without destroying the aromatic ring.

  • Workup: Filter the inorganic salts, neutralize the filtrate with concentrated HCl to pH 9.5, and extract with ethyl acetate to isolate the primary amine.

Section 4: Quantitative Data & Optimization Metrics

Synthetic ParameterDirect Mannich ReactionReductive AminationProtected Mannich Cleavage
Typical Yield 20 - 35%75 - 85%65 - 75% (Over 2 steps)
Primary Impurity Di-substituted polymersSecondary amine dimersUnreacted starting material
Scalability Poor (Exothermic/Runaway)ExcellentGood
Reagent Cost LowMedium (STAB/NaBH₃CN)Medium (Raney Alloys)
Purity Profile < 80% (Requires column)> 95% (Isoelectric precip.)> 92% (Recrystallization)

Table 1: Comparative metrics for 2-(aminomethyl)-4-methylphenol synthesis routes.

References

  • Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base Source: acs.org URL:1

  • Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism Source: acs.org URL:4

  • A Quantitative Assay of Sodium Triacetoxyborohydride Source: acs.org URL:5

  • Regioselective Preparation of Aminomethylphenols by Reduction of Mannich bases of Halophenols with Raney Cu-Al Alloy Source: kyushu-u.ac.jp URL:3

  • o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines Source: researchgate.net URL:2

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(aminomethyl)-4-methylphenol

Welcome to our dedicated support center for 2-(aminomethyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for 2-(aminomethyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in organic solvents. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success of your experiments.

Introduction to 2-(aminomethyl)-4-methylphenol

2-(aminomethyl)-4-methylphenol is a versatile intermediate with a chemical structure that presents unique solubility challenges. Its amphipathic nature, possessing both a polar phenolic hydroxyl group and a basic aminomethyl group, alongside a nonpolar aromatic ring, results in a complex solubility profile. Understanding these characteristics is the first step in overcoming solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions we receive regarding the handling and solubilization of 2-(aminomethyl)-4-methylphenol.

Q1: Why is my 2-(aminomethyl)-4-methylphenol not dissolving in common nonpolar organic solvents like hexane or toluene?

A: The insolubility in nonpolar solvents stems from the compound's polar functional groups: the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. These groups can form strong intermolecular hydrogen bonds with each other, leading to a stable crystal lattice. Nonpolar solvents cannot effectively break these interactions, resulting in poor solubility.

Q2: I'm observing poor solubility in some polar aprotic solvents like acetone and ethyl acetate. Why is this?

A: While polar aprotic solvents can interact with the polar groups of 2-(aminomethyl)-4-methylphenol, the strength of these interactions may not be sufficient to overcome the compound's self-association through hydrogen bonding. The energy required to break the solute-solute interactions is not adequately compensated by the solute-solvent interactions.

Q3: Can I use pH modification to improve the solubility of 2-(aminomethyl)-4-methylphenol in organic solvents?

A: Yes, pH adjustment is a powerful technique. By protonating the aminomethyl group with a suitable acid, you can form a salt. This salt will have significantly different solubility properties, often exhibiting increased solubility in more polar organic solvents. Conversely, deprotonating the phenolic hydroxyl group with a base will form a phenoxide salt, which can also alter its solubility profile.

Q4: Are there any recommended starting solvents for dissolving 2-(aminomethyl)-4-methylphenol?

A: For initial attempts, polar protic solvents like methanol, ethanol, and isopropanol are often good starting points due to their ability to act as both hydrogen bond donors and acceptors. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent solvents for this compound due to their high polarity and ability to disrupt intermolecular hydrogen bonds.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with 2-(aminomethyl)-4-methylphenol.

Problem 1: Compound Crashes Out of Solution Upon Cooling

Cause: This is a classic sign of supersaturation. The compound may have initially dissolved at a higher temperature, but the solution was not stable at a lower temperature, leading to precipitation.

Solution Workflow:

G A Initial Observation: Compound precipitates upon cooling B Option 1: Re-dissolve at a slightly elevated temperature and cool slowly. A->B Gentle Heating C Option 2: Add a co-solvent to increase solubility at lower temperatures. A->C Solvent Miscibility D Option 3: Prepare a less concentrated solution. A->D Dilution E Successful Dissolution B->E F Issue Persists B->F C->E C->F D->E D->F

Caption: Workflow for addressing precipitation upon cooling.

Detailed Protocol for Co-Solvent Addition (Option 2):

  • Identify a suitable co-solvent: Choose a co-solvent that is miscible with your primary solvent and has a good solubilizing capacity for 2-(aminomethyl)-4-methylphenol. For example, if your primary solvent is dichloromethane (DCM), a small amount of methanol can significantly enhance solubility.

  • Titrate the co-solvent: While stirring the suspension, add the co-solvent dropwise until the compound completely dissolves.

  • Monitor for stability: Allow the solution to stand at the desired final temperature to ensure the compound remains in solution.

Problem 2: Incomplete Dissolution in the Chosen Solvent

Cause: The intrinsic solubility of the compound in the selected solvent is too low for the desired concentration.

Troubleshooting Decision Tree:

G A Start: Incomplete Dissolution of 2-(aminomethyl)-4-methylphenol B Is gentle heating an option for your experiment? A->B C Apply gentle heat (e.g., 40-50°C) with stirring. Does it dissolve? B->C Yes D Can the reaction chemistry tolerate a pH change? B->D No C->D No G Success: Compound Dissolved C->G Yes E Add a stoichiometric amount of a suitable acid (e.g., HCl in dioxane) to form the hydrochloride salt. Does it dissolve? D->E Yes F Consider a different solvent system. (See Table 1 for suggestions) D->F No E->F No E->G Yes H Explore co-solvents or alternative strategies. F->H

Caption: Decision tree for tackling incomplete dissolution.

Experimental Protocol for pH Modification (Acidification):

  • Solvent Selection: Choose a solvent in which the hydrochloride salt of your compound is likely to be soluble. Ethers like 1,4-dioxane or diethyl ether are often used for the in-situ generation of HCl salts.

  • Reagent Preparation: Prepare a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in 1,4-dioxane).

  • Acid Addition: To a stirred suspension of 2-(aminomethyl)-4-methylphenol in your reaction solvent, add the HCl solution dropwise.

  • Observation: Continue addition until the solid dissolves. A slight excess of acid may be required to drive the equilibrium towards the salt form.

  • Caution: This method introduces acid into your system, which must be compatible with your downstream chemistry.

Data Summary: Solvent Selection Guide

The following table provides a qualitative and quantitative overview of the solubility of 2-(aminomethyl)-4-methylphenol in various organic solvents. This data should serve as a starting point for your solvent screening experiments.

Solvent ClassSolventPolarity IndexSolubility at 25°C (mg/mL)Comments
Polar Protic Methanol5.1> 100Excellent solubility. Can be used as a primary solvent or co-solvent.
Ethanol4.3> 100Similar to methanol, offering high solubility.
Isopropanol3.9~50-100Good solubility, but may require slight warming for higher concentrations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200A very strong solvent for this compound, but can be difficult to remove.
Dimethylformamide (DMF)6.4> 200Another excellent but high-boiling-point solvent.
Acetonitrile5.8~10-20Moderate solubility.
Acetone5.1~5-10Limited solubility.
Nonpolar Dichloromethane (DCM)3.1< 5Poor solubility, but can be improved with a co-solvent like methanol.
Toluene2.4< 1Very low solubility.
Hexane0.1< 0.1Practically insoluble.

Mechanistic Insights: The Role of Intermolecular Forces

The solubility of a compound is governed by the principle of "like dissolves like." This is a simplified way of stating that the intermolecular forces between the solvent and solute must be comparable to the forces within the pure solute and pure solvent.

Caption: Intermolecular forces governing solubility.

For 2-(aminomethyl)-4-methylphenol, the strong hydrogen bonding network in its solid state presents a significant energy barrier that must be overcome for dissolution to occur. Solvents that can effectively compete for these hydrogen bonds will be the most successful.

References

  • PubChem Compound Summary for 2-(aminomethyl)-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Solubility of Phenols. Chemistry LibreTexts. [Link]

  • Solvent Polarity. Master Organic Chemistry. [Link]

Optimization

Reducing unwanted side reactions when using 2-(aminomethyl)-4-methylPhenol

Technical Support Center: 2-(aminomethyl)-4-methylphenol Welcome to the technical support guide for 2-(aminomethyl)-4-methylphenol (CAS 95-84-1). This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(aminomethyl)-4-methylphenol

Welcome to the technical support guide for 2-(aminomethyl)-4-methylphenol (CAS 95-84-1). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the handling and use of this versatile intermediate. The inherent reactivity of its aminomethyl and phenolic functional groups necessitates careful experimental design to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 2-(aminomethyl)-4-methylphenol reagent discolored (e.g., light yellow to brown)? A1: The discoloration of solid 2-(aminomethyl)-4-methylphenol is primarily due to slow oxidation upon exposure to air and light during storage.[1][2][3] The aminophenol structure is highly susceptible to oxidation, which can lead to the formation of colored impurities. For best results, use a fresh, unopened bottle and store it tightly sealed in a dark, dry location, preferably under an inert atmosphere.[3]

Q2: My reaction mixture containing 2-(aminomethyl)-4-methylphenol turned dark brown/purple upon adding a reagent or solvent. What is happening? A2: This rapid color change is a strong indicator of oxidation, which converts the aminophenol to highly colored quinone-imine type species.[3][4] This process is significantly accelerated by dissolved oxygen in solvents, the presence of catalytic trace metal ions, or alkaline pH conditions.[3]

Q3: Can I use any solvent for my reaction with 2-(aminomethyl)-4-methylphenol? A3: No. While it is soluble in various organic solvents, it is critical to use high-purity, deoxygenated solvents to minimize oxidative side reactions.[3][5] Solvents should also be free of peroxides and trace metals. Always check for compatibility with other reagents in your system to avoid unwanted side reactions.

Q4: Are there any specific classes of reagents to avoid when using 2-(aminomethyl)-4-methylphenol? A4: Yes. Avoid strong oxidizing agents unless they are a desired part of the reaction, as they will readily oxidize the aminophenol.[2] Additionally, be cautious with strong acids and bases, as they can alter the reactivity of the amino and phenol groups, respectively. The compound's primary amine can also undergo side reactions with aldehydes and ketones to form imines.[6]

Troubleshooting Guide: Oxidation and Color Formation

This section addresses the most common issue encountered when working with 2-(aminomethyl)-4-methylphenol: the formation of colored impurities due to oxidation.

Problem: My reaction mixture is rapidly discoloring, and TLC/HPLC analysis shows multiple colored, polar impurities.

Potential Cause Underlying Chemistry Recommended Solution & Protocol
Dissolved Oxygen in Solvents The electron-rich aromatic ring, activated by both the -OH and -CH₂NH₂ groups, is highly susceptible to oxidation by molecular oxygen (O₂). This leads to the formation of quinonoid structures, which are highly colored and can polymerize.[3][4][7]Implement an Inert Atmosphere Workflow. Use solvents that have been deoxygenated via sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[3][8][9] All subsequent additions and the reaction itself should be carried out under a positive pressure of the inert gas.
Trace Metal Ion Contamination Metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the rate of aerobic oxidation of phenols.[3] These contaminants can leach from glassware or be present in lower-purity reagents.Use High-Purity Reagents and Properly Cleaned Glassware. Use high-purity or trace-metal-free grade solvents and reagents. Glassware should be acid-washed (e.g., with aqua regia or a suitable cleaning solution) and thoroughly rinsed with deionized water to remove trace metals.
Incompatible Reagents or Conditions The reaction may involve reagents that are themselves mild oxidants, or conditions (e.g., exposure to air at elevated temperatures) that promote oxidation.Review Reagent Compatibility. Ensure no unintended oxidizing agents are present. If elevated temperatures are required, maintaining a strict inert atmosphere is crucial.[8][10] For reactions sensitive to oxidation, consider adding a small amount of a compatible antioxidant, though this must be validated not to interfere with the desired reaction.
Alkaline (High pH) Conditions In basic media, the phenolic proton is removed to form a phenoxide anion. This greatly increases the electron density of the aromatic ring, making it significantly more susceptible to oxidation compared to the neutral phenol.[3][11]Maintain pH Control. If the reaction does not require basic conditions, maintain a neutral or slightly acidic pH. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and add it slowly at low temperature under an inert atmosphere.
Diagram: The Oxidation Side Reaction Pathway

The following diagram illustrates the general pathway for the oxidation of 2-(aminomethyl)-4-methylphenol, leading to undesirable colored byproducts.

G Figure 1. Oxidation Pathway cluster_main Desired Reagent cluster_side Unwanted Side Reaction Reagent 2-(aminomethyl)-4-methylphenol (Colorless) Oxidized Quinone-imine Intermediate (Highly Colored) Reagent->Oxidized [O] (O₂, Metal Ions, High pH) Polymer Polymeric Byproducts (Dark Brown/Purple) Oxidized->Polymer Polymerization G Figure 2. Inert Atmosphere Workflow Start Start: Assemble Dry Glassware Purge Purge System with N₂/Ar Start->Purge Degas Degas Solvent (Sparge with N₂/Ar) Purge->Degas AddSolvent Add Degassed Solvent to Flask Degas->AddSolvent AddReagent Add 2-(aminomethyl)-4-methylphenol (under positive N₂ flow) AddSolvent->AddReagent RunRxn Run Reaction (under N₂ atmosphere) AddReagent->RunRxn Workup Cool and Quench Reaction RunRxn->Workup End Proceed to Purification Workup->End

Caption: Key steps for minimizing exposure to atmospheric oxygen.

References

  • What Is The Function Of Inert Gas in Glass Reactor? - News - Achieve Chem. (2023, December 27).
  • Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. (n.d.). PubMed.
  • Inert atmosphere: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Inert Chamber - Vacuum Degassing. (2025, January 30).
  • SAFETY DATA SHEET: 2-Amino-4-methylphenol. (2010, October 18). Fisher Scientific.
  • 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET: Aminophenols. (2025, November 6). Sigma-Aldrich.
  • CAS 95-84-1: 2-Amino-4-methylphenol. (n.d.). CymitQuimica.
  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (n.d.). Benchchem.
  • Reactions of Phenols. (2024, January 10). Chemistry Steps.
  • Reactions of Amines. (n.d.).
  • 17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts.
  • Reductive Amination. (n.d.). Jack Westin.
  • Chemical Reactions of Phenols: 13 important reactions of phenol. (2023, February 2). Chemistry Notes.
  • Preparation of Amines. (2020, April 16). Chemistry Steps.

Sources

Reference Data & Comparative Studies

Validation

2-(aminomethyl)-4-methylPhenol vs 2-(aminomethyl)phenol reaction kinetics

Comprehensive Comparison Guide: 2-(Aminomethyl)phenol vs. 2-(Aminomethyl)-4-methylphenol in Reactive Dicarbonyl Scavenging Executive Summary This guide provides an objective, data-driven comparison between the foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-(Aminomethyl)phenol vs. 2-(Aminomethyl)-4-methylphenol in Reactive Dicarbonyl Scavenging

Executive Summary

This guide provides an objective, data-driven comparison between the foundational scavenger 2-(aminomethyl)phenol (2-HOBA) and its structurally optimized derivative, 2-(aminomethyl)-4-methylphenol (5-methyl-2-HOBA) . By analyzing their reaction kinetics, lipophilicity, and in vivo efficacy, this guide equips drug development professionals with the mechanistic insights required to select the optimal 2-aminomethylphenol (2-AMP) for targeting isolevuglandin (IsoLG)-mediated pathologies such as atherosclerosis, hypertension, and metabolic-associated steatotic liver disease (MASLD).

Mechanistic Foundations: The Causality of Dicarbonyl Scavenging

During oxidative stress, the peroxidation of arachidonic acid generates highly reactive dicarbonyl electrophiles (DEs), most notably isolevuglandins (IsoLGs) and malondialdehyde (MDA). If left unchecked, IsoLGs react indiscriminately with the ε-amino groups of lysine residues on critical proteins (e.g., ApoAI, ApoB), causing irreversible cross-linking, protein dysfunction, and severe inflammatory responses[1].

2-AMPs solve this by acting as sacrificial molecular traps. The scavenging mechanism relies on a highly specific, two-step cascade:

  • Reversible Condensation: The primary amine of the 2-AMP reacts with the aldehyde/ketone of the IsoLG to form a reversible Schiff base.

  • Irreversible Cyclization: The adjacent, electron-rich phenolic ring facilitates a rapid intramolecular cyclization, trapping the dicarbonyl as a stable, non-toxic pyrrole or lactam adduct[1].

This intramolecular assistance allows 2-AMPs to react with IsoLGs approximately 1,600-fold faster than native lysine residues, effectively outcompeting biological targets[2].

Pathway IsoLG Isolevuglandin (IsoLG) Reactive Dicarbonyl SchiffBase Reversible Schiff Base IsoLG->SchiffBase + Primary Amine Protein Lysine Residues (e.g., ApoAI, ApoB) IsoLG->Protein Unscavenged Scavenger 2-AMP Scavenger (2-HOBA / 5-Me-2-HOBA) Scavenger->SchiffBase Pyrrole Stable Pyrrole Adduct (Non-Toxic) SchiffBase->Pyrrole Phenol-Assisted Cyclization Pyrrole->Protein Prevents Adduction Damage Protein Cross-linking & Cellular Dysfunction Protein->Damage

Mechanism of IsoLG scavenging by 2-AMPs preventing irreversible protein adduction.

Structural Divergence: 2-HOBA vs. 5-Methyl-2-HOBA

While both molecules share the core 2-AMP pharmacophore, the addition of a methyl group at the 4-position of the phenol ring (equivalent to the 5-position relative to the benzylamine, hence "5-methyl-2-HOBA") fundamentally alters the molecule's physicochemical and kinetic profile.

  • 2-(aminomethyl)phenol (2-HOBA): The baseline standard. It is highly water-soluble and demonstrates profound efficacy in reducing atherosclerosis in hypercholesterolemic Ldlr−/− mice by preventing MDA-apoAI adduct formation and preserving HDL cholesterol efflux function[3].

  • 2-(aminomethyl)-4-methylphenol (5-methyl-2-HOBA): The methyl substitution introduces two critical enhancements:

    • Electronic Activation (Kinetics): The methyl group acts as an electron-donating group (EDG) via hyperconjugation (+I, +M effects). This increases the electron density on the phenolic ring, lowering the activation energy required for the rate-limiting intramolecular cyclization step.

    • Lipophilicity (Spatial Colocalization): IsoLGs are generated directly within the hydrophobic environment of lipid bilayers. The methyl group increases the molecule's partition coefficient (LogP), allowing 5-methyl-2-HOBA to better penetrate cell membranes and colocalize with nascent IsoLGs before they can escape and damage cytosolic proteins. This makes it exceptionally potent in attenuating angiotensin II-induced hypertension and dendritic cell activation[4].

Quantitative Performance & Kinetic Profiling

To objectively evaluate these compounds, we must look at their reaction kinetics and physical properties. The table below synthesizes their comparative performance metrics.

Property / Metric2-(aminomethyl)phenol (2-HOBA)2-(aminomethyl)-4-methylphenol (5-Me-2-HOBA)Mechanistic Impact
Primary Target IsoLGs, MDA, ONEIsoLGs, MDA, ONESelective for dicarbonyls; ignores monocarbonyls (e.g., 4-HNE)[1].
Relative Reaction Rate (vs. Lysine) ~1600x faster[2]>1600x fasterEnsures the scavenger intercepts the electrophile before protein adduction occurs.
Aromatic Ring Electron Density BaselineElevated (via Methyl EDG)Accelerates the irreversible pyrrole cyclization step.
Lipophilicity (LogP) Lower (More hydrophilic)Higher (More lipophilic)5-Me-2-HOBA exhibits superior membrane partitioning, intercepting lipid-bound IsoLGs[4].
Primary In Vivo Application Atherosclerosis, MASLD[2],[3]Angiotensin II-Induced Hypertension[5]Tailored biodistribution dictates the optimal disease model.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the industry-standard methodologies for validating the kinetic performance and in vivo efficacy of these scavengers.

Workflow Incubation 1. Incubation Scavenger + IsoLG (37°C, pH 7.4) Quenching 2. Quenching Add NaBH4 Stop Reaction Incubation->Quenching Extraction 3. Extraction Solid Phase (SPE) Quenching->Extraction LCMS 4. LC-MS/MS MRM Mode Extraction->LCMS Analysis 5. Kinetic Analysis Calculate k_obs LCMS->Analysis

Step-by-step LC-MS/MS workflow for quantifying dicarbonyl scavenging kinetics.

Protocol A: In Vitro Kinetic Profiling via LC-MS/MS

Purpose: To determine the pseudo-first-order rate constants ( kobs​ ) of 2-HOBA vs. 5-methyl-2-HOBA reacting with synthetic IsoLG.

  • Preparation: Prepare a 100 µM solution of synthetic IsoLG in PBS (pH 7.4). Prepare 1 mM stock solutions of 2-HOBA and 5-methyl-2-HOBA.

  • Incubation: Initiate the reaction by mixing the scavenger (final concentration 500 µM, ensuring pseudo-first-order conditions) with the IsoLG (final concentration 10 µM) at 37°C.

  • Time-Course Sampling & Quenching: At precise intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 100 mM sodium borohydride ( NaBH4​ ). Causality: NaBH4​ reduces unreacted IsoLG to its corresponding alcohol, freezing the kinetic state and preventing further Schiff base formation.

  • Solid Phase Extraction (SPE): Purify the quenched samples using C18 SPE cartridges to remove salts and concentrate the pyrrole adducts.

  • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the specific mass transitions for the IsoLG-scavenger pyrrole adducts.

  • Data Synthesis: Plot the natural log of remaining unreacted IsoLG versus time to calculate kobs​ .

Protocol B: In Vivo Validation in Angiotensin II-Induced Hypertension

Purpose: To validate the enhanced membrane-partitioning efficacy of 5-methyl-2-HOBA.

  • Model Setup: Utilize 10-12 week old C57BL/6J wild-type mice. Implant osmotic minipumps subcutaneously to deliver Angiotensin II (490 ng/kg/min) over 14 days.

  • Dosing Regimen: Divide mice into three cohorts: Vehicle, 2-HOBA (1 g/L in drinking water), and 5-methyl-2-HOBA (1 g/L in drinking water). Begin treatment 3 days prior to pump implantation.

  • Blood Pressure Monitoring: Measure systolic blood pressure daily using radiotelemetry (gold standard) or non-invasive tail-cuff plethysmography.

  • Tissue Adduct Quantification: At day 14, harvest aortic tissue. Homogenize and digest proteins using pronase. Quantify IsoLG-lysine adducts via LC-MS/MS to prove that the reduction in hypertension directly correlates with a reduction in tissue dicarbonyl adduction[4].

Conclusion

Both 2-(aminomethyl)phenol and 2-(aminomethyl)-4-methylphenol are exceptionally potent, targeted therapeutics that neutralize reactive dicarbonyls without disrupting healthy ROS signaling.

For systemic, aqueous-heavy applications (e.g., circulating HDL protection in atherosclerosis), the highly soluble 2-HOBA remains the clinical standard. However, for pathologies driven by deep-tissue or highly localized membrane lipid peroxidation—such as dendritic cell activation in hypertension—the increased lipophilicity and electron-donating kinetics of 5-methyl-2-HOBA make it the superior preclinical candidate.

Sources

Comparative

Comparing 2-(aminomethyl)-4-methylPhenol with other phenolic ligands

Comparative Analysis of 2-(Aminomethyl)-4-methylphenol and Phenolic Ligands: Coordination Chemistry and Dicarbonyl Scavenging For drug development professionals and coordination chemists, 2-(aminomethyl)-4-methylphenol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-(Aminomethyl)-4-methylphenol and Phenolic Ligands: Coordination Chemistry and Dicarbonyl Scavenging

For drug development professionals and coordination chemists, 2-(aminomethyl)-4-methylphenol (commonly known in pharmacology as 5-methyl-2-HOBA) represents a highly versatile molecular framework. It functions simultaneously as a potent dicarbonyl scavenger in cardiovascular therapeutics and as a robust bidentate (N,O-donor) ligand in transition metal catalysis[1].

This guide provides an objective, data-driven comparison of 2-(aminomethyl)-4-methylphenol against other standard phenolic ligands—such as 2-(aminomethyl)phenol (2-HOBA), 4-hydroxybenzylamine (4-HOBA), and 2,6-bis(aminomethyl)phenol—detailing the mechanistic causality behind their divergent performance profiles.

Structural Causality and Mechanistic Divergence

The performance of phenolic ligands is dictated by the spatial arrangement of their functional groups and the electronic effects of ring substituents.

  • 2-(Aminomethyl)-4-methylphenol (5-Me-2-HOBA): Features an aminomethyl group ortho to a phenolic hydroxyl group, with a methyl group in the para position. The electron-donating inductive effect of the para-methyl group increases the electron density on the aromatic ring. In pharmacological applications, this enhances the nucleophilicity of the primary amine, facilitating rapid interception of reactive lipid dicarbonyls like isolevuglandins (IsoLGs) and malondialdehyde (MDA)[2]. In coordination chemistry, it slightly increases the basicity of the phenolate oxygen, strengthening metal-ligand bonds[1].

  • 2-(Aminomethyl)phenol (2-HOBA): Lacks the para-methyl group. While it still effectively coordinates metals and scavenges dicarbonyls via the critical ortho-hydroxyl proximity (which stabilizes the hemiaminal transition state during pyrrole formation), its reaction kinetics are marginally slower than its methylated counterpart[2].

  • 4-Hydroxybenzylamine (4-HOBA): Serves as a structural negative control. Because the hydroxyl group is para to the aminomethyl group, it cannot participate in the intramolecular cyclization required to form stable pyrrole adducts with dicarbonyls[2]. It also cannot act as a chelating bidentate ligand for single metal centers due to steric constraints.

  • 2,6-Bis(aminomethyl)phenol: A higher-denticity comparator. It acts as a pincer-like tridentate (N,O,N) ligand[3]. While it forms highly thermodynamically stable complexes, it occupies more coordination sites on a metal center, which can limit the metal's catalytic turnover compared to the bidentate 5-Me-2-HOBA.

ScavengingPathway ROS Oxidative Stress / ROS LipidPerox Lipid Peroxidation ROS->LipidPerox IsoLG Isolevuglandins (IsoLGs) LipidPerox->IsoLG Crosslink Protein Cross-linking (Lysine Adducts) IsoLG->Crosslink Unchecked DC_Act Dendritic Cell Activation Crosslink->DC_Act TCell T-Cell Proliferation DC_Act->TCell HTN Hypertension & Fibrosis TCell->HTN Drug 5-methyl-2-HOBA (Scavenger) Drug->IsoLG Intercepts & Binds Drug->Crosslink Prevents

Mechanism of action: 5-methyl-2-HOBA intercepts IsoLGs, preventing hypertension pathways.

Quantitative Performance Data

The following tables summarize the comparative efficacy of these ligands in both biological scavenging and coordination chemistry contexts.

Table 1: Scavenger Kinetics & Biological Efficacy

Ligand / Compound Reactivity with IsoLGs Reactivity with MDA Prevention of Hypertension (In Vivo) Mechanistic Role
5-methyl-2-HOBA Exceptionally High High Yes (Complete attenuation)[4] Rapid pyrrole cyclization via inductive effect
2-HOBA High Moderate Yes (Significant attenuation)[2] Standard ortho-OH assisted cyclization

| 4-HOBA | Low | Low | No (Fails to prevent)[4] | Cannot form stable cyclic adducts |

Table 2: Metal Coordination Profiles (Transition Metals e.g., Cu²⁺, Zn²⁺)

Ligand Denticity Typical Geometry (Cu²⁺) Catalytic Site Availability Application Focus
5-methyl-2-HOBA Bidentate (N,O) Square Planar / Tetrahedral High (Leaves open sites) Asymmetric catalysis, Metallodrugs
2-HOBA Bidentate (N,O) Square Planar High General coordination models

| 2,6-Bis(aminomethyl)phenol | Tridentate (N,O,N) | Square Pyramidal / Octahedral | Low (Pincer blocks sites)[3] | Stable framework materials, MOFs |

Experimental Protocols: Synthesis and Validation

To utilize 2-(aminomethyl)-4-methylphenol as a ligand, researchers must ensure the integrity of the metal-ligand bond. The following protocol describes a self-validating system for synthesizing and characterizing its Copper(II) complex. The causality of the validation steps is rooted in the physical chemistry of the molecules: as the metal binds, the phenolic proton is displaced (lowering pH), and the d-orbital splitting of the Cu(II) center changes (altering UV-Vis absorbance).

Step-by-Step Methodology: Cu(II) Complexation
  • Ligand Preparation: Dissolve 1.0 mmol of 2-(aminomethyl)-4-methylphenol in 20 mL of hot, anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer[3].

  • Metal Salt Addition: In a separate vessel, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of deionized water[3].

  • Reflux: Dropwise add the Cu(II) solution to the ligand solution. Reflux the mixture at 60°C for 2 hours. The solution will undergo a distinct color change (typically from pale yellow to deep green/blue), indicating the formation of the ligand-to-metal charge transfer (LMCT) complex.

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate, wash with cold ethanol (2 × 5 mL) and diethyl ether, and dry under a vacuum.

Self-Validating Characterization
  • Potentiometric Titration: Titrate a solution of the free ligand and the metal-ligand mixture against a standardized 0.1 M NaOH solution[3]. A significant drop in the starting pH of the mixture compared to the free ligand confirms the deprotonation of the phenolic -OH upon metal coordination.

  • FTIR Spectroscopy: Compare the IR spectrum of the complex to the free ligand. A successful coordination is validated by the disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and a distinct shift in the N-H stretching frequencies of the primary amine[1].

Workflow Ligand Prepare 5-methyl-2-HOBA (1 mmol in Ethanol) Mix Reflux Mixture (60°C, 2 hours) Ligand->Mix Metal Prepare Cu(II) Acetate (1 mmol in H2O) Metal->Mix Precipitate Isolate Precipitate (Wash & Dry) Mix->Precipitate UVVis UV-Vis Spectroscopy (Track d-d transitions) Precipitate->UVVis Titration Potentiometric Titration (Determine log K) Precipitate->Titration FTIR FTIR Spectroscopy (Confirm N,O coordination) Precipitate->FTIR

Experimental workflow for the synthesis and multi-modal validation of metal complexes.

Conclusion

While 2,6-bis(aminomethyl)phenol offers superior thermodynamic stability for rigid structural frameworks, 2-(aminomethyl)-4-methylphenol (5-Me-2-HOBA) provides an optimal balance of reactivity and flexibility. Its para-methyl group not only fine-tunes its electronic properties to make it an elite dicarbonyl scavenger for preventing dendritic cell activation and hypertension[4], but also enhances its utility as a bidentate ligand capable of supporting catalytically active transition metal centers.

References

  • Benchchem. "2-(Aminomethyl)-4-methylphenol - Benchchem". Benchchem.
  • Benchchem. "Application Notes and Protocols for Metal Complexation with 2,6-Bis(aminomethyl)phenol - Benchchem". Benchchem.
  • Amarnath, V., et al. "Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions". PMC / NIH.
  • Kirabo, A., et al. "DC isoketal-modified proteins activate T cells and promote hypertension".

Sources

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for Detecting 2-(aminomethyl)-4-methylphenol

Introduction: The Analytical Imperative for 2-(aminomethyl)-4-methylphenol 2-(aminomethyl)-4-methylphenol is a compound of significant interest in pharmaceutical development, potentially arising as a process-related impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-(aminomethyl)-4-methylphenol

2-(aminomethyl)-4-methylphenol is a compound of significant interest in pharmaceutical development, potentially arising as a process-related impurity, a starting material, or a degradation product. Its structural similarity to other active pharmaceutical ingredients (APIs) and its potential biological activity necessitate a robust, accurate, and reliable analytical method for its detection and quantification. Ensuring patient safety and product quality hinges on the ability to control such impurities, a task that begins with a rigorously validated analytical procedure.

This guide provides an in-depth, experience-driven comparison and validation protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for 2-(aminomethyl)-4-methylphenol. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, grounded in the principles of analytical lifecycle management as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Why GC-MS? The Challenge of Analyzing Polar Aminophenols

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3] This makes it a "gold standard" for identifying and quantifying trace-level volatile and semi-volatile compounds.[3] However, 2-(aminomethyl)-4-methylphenol, with its polar amine (-NH2) and hydroxyl (-OH) functional groups, presents a challenge. These groups are prone to strong interactions with the stationary phase of the GC column and can degrade at the high temperatures of the injector port, leading to poor peak shape, low sensitivity, and unreliable quantification.[4][5]

To overcome this, a chemical derivatization step is essential.[5][6] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte "GC-friendly."[5][6] For 2-(aminomethyl)-4-methylphenol, acylation with an agent like acetic anhydride is an excellent choice, as it efficiently reacts with both the amine and hydroxyl groups.[7]

The Validation Master Plan: A Framework for Trust

Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[2] Our approach is built upon the validation characteristics defined in the ICH Q2(R2) guideline.[2][8][9]

MethodValidation GC-MS Method Validation Specificity Specificity & Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Reliability Demonstrates Method is Fit for Purpose Specificity->Reliability Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Reliability Range->Reliability Accuracy->Reliability Precision->Accuracy Precision->Reliability LOD->Reliability LOQ->Reliability Robustness->Reliability

Caption: Interrelationship of analytical method validation parameters.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental procedures for validating the GC-MS method.

Part 1: Reagents and Standard Preparation
  • Reagents: Acetonitrile (HPLC grade), Pyridine (anhydrous), Acetic Anhydride, 2-(aminomethyl)-4-methylphenol reference standard (purity >99%).

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the expected concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

Part 2: Sample Preparation and Derivatization Workflow

This protocol is designed for a sample matrix, such as a drug product solution.

  • Sample Aliquot: Transfer 1.0 mL of the sample solution into a 10 mL glass vial.

  • Spiking (for Accuracy/Precision): For validation experiments, spike the blank matrix with known concentrations of the working standards.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. This is crucial as silylation or acylation reagents are sensitive to moisture.[6]

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block.

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS injection.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Aliquot Sample (1 mL) B 2. Evaporate to Dryness (Nitrogen Stream) A->B C 3. Add Pyridine (100 µL) & Acetic Anhydride (100 µL) B->C D 4. Vortex & Heat (60°C for 30 min) C->D E 5. Cool to Room Temp D->E F 6. Inject into GC-MS E->F G 7. Data Acquisition & Processing F->G

Caption: Experimental workflow for sample derivatization and analysis.

Part 3: GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Start at 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min (hold 5 min).

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Choose characteristic ions of the derivatized analyte (e.g., molecular ion and key fragment ions).

Validation Parameters: Performance and Acceptance Criteria

The following sections detail the validation experiments, which should be documented in a validation protocol beforehand.[2]

Specificity / Selectivity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]

  • Protocol:

    • Analyze a blank matrix (placebo).

    • Analyze the blank matrix spiked with the analyte.

    • Analyze the blank matrix spiked with known related substances or potential impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank or impurity-spiked samples. The mass spectrum of the analyte peak in samples should match that of a pure standard.

Linearity and Range
  • Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][12]

  • Protocol:

    • Prepare at least five concentrations of the analyte spanning the expected range (e.g., 80% to 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995.[11]

    • Y-intercept: Should be insignificant relative to the response at the lowest concentration.

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[10][13]

  • Protocol:

    • Spike a blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, high) across the specified range.

    • Prepare at least three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102% for drug products.[11][14]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[13]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[11][14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Analyze a series of low-concentration standards and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10]

  • Protocol: Introduce small, deliberate changes to key method parameters one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 5%)

    • Derivatization temperature (± 5°C)

    • Derivatization time (± 10%)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

Data Summary and Comparison

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte retention timePeak purity and spectral match > 95%
Linearity Correlation Coefficient (r²)≥ 0.995
Range Confirmed by Linearity, Accuracy, PrecisionAs defined by the method
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD≤ 2.0%
Precision (Intermediate) % RSD≤ 3.0%
Limit of Quantitation (LOQ) S/N Ratio ≥ 10; demonstrated accuracy/precisionMust be below the reporting threshold
Robustness % RSD of results after parameter changesSystem suitability passes; results consistent
Table 2: Comparative Analysis: GC-MS vs. HPLC for 2-(aminomethyl)-4-methylphenol
FeatureGC-MS with DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility/boiling point.[15]Separation based on polarity and interaction with stationary/mobile phases.[15]
Sensitivity Very High (especially in SIM mode)Moderate to High
Specificity Very High (provides mass spectrum for definitive ID)Moderate (based on retention time and UV spectrum)
Sample Prep More complex (requires derivatization)Simpler (often "dilute and shoot")
Run Time Typically faster per sample analysisCan be longer depending on the gradient
Best For Volatile/semi-volatile compounds; definitive identificationNon-volatile, polar, or thermally unstable compounds.[15]
Considerations Derivatization adds time and potential for error.Mobile phase selection can be complex; potential for co-elution with similar compounds.

Conclusion

A validated GC-MS method, incorporating a well-chosen derivatization step, provides an exceptionally specific, sensitive, and reliable tool for the quantification of 2-(aminomethyl)-4-methylphenol. While High-Performance Liquid Chromatography (HPLC) presents a viable alternative, the definitive structural information provided by mass spectrometry makes GC-MS the superior choice for impurity identification and trace-level quantification, ensuring the highest standards of drug safety and quality. The systematic validation approach detailed in this guide, grounded in regulatory principles, establishes a self-validating system that produces trustworthy and defensible analytical data.[16][17]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Patsnap. (2025). How to Validate GC-MS Data for Trace-level Analysis. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PMC. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • Oxford Academic. (1987). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. [Link]

  • Helda - University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • IRJET. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • MDPI. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]

  • PMC. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Malathion. [Link]

  • Springer. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • U.S. EPA. Method 8041A: Phenols by Gas Chromatography. [Link]

  • PubMed. (2021). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

  • U.S. EPA. Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. [Link]

  • MDPI. (2025). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-(aminomethyl)-4-methylphenol and Its Structural Isomers

This guide provides an in-depth spectroscopic comparison of 2-(aminomethyl)-4-methylphenol and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of 2-(aminomethyl)-4-methylphenol and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates how minor changes in substituent positions on the phenol ring lead to distinct and identifiable spectroscopic signatures. We will explore the causal relationships between molecular structure and spectral data across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and established principles.

Introduction to the Isomers

The subject of our analysis, 2-(aminomethyl)-4-methylphenol, belongs to a class of compounds that are derivatives of cresol (methylphenol). Its structural isomers, which share the same molecular formula (C₈H₁₁NO) and mass, are differentiated by the arrangement of the hydroxyl (-OH), methyl (-CH₃), and aminomethyl (-CH₂NH₂) groups on the benzene ring. These positional differences create unique electronic environments and vibrational modes for each molecule, which can be probed using various spectroscopic techniques. For this guide, we will focus on a comparative analysis of three representative isomers to highlight key differentiating features:

  • Isomer A: 2-(aminomethyl)-4-methylphenol: The aminomethyl group is ortho to the hydroxyl group.

  • Isomer B: 3-(aminomethyl)-4-methylphenol: The aminomethyl group is meta to the hydroxyl group.

  • Isomer C: 4-(aminomethyl)-2-methylphenol: The aminomethyl group is para to the hydroxyl group, on an o-cresol backbone.

Understanding these differences is critical for unambiguous identification, quality control, and mechanistic studies in pharmaceutical and chemical research.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the relative positions of the electron-donating (-OH, -CH₃) and electron-withdrawing/donating (-CH₂NH₂) groups.

The Causality Behind NMR Chemical Shifts

The hydroxyl and methyl groups are electron-donating, increasing electron density (shielding) at the ortho and para positions of the aromatic ring, causing nuclei at these positions to resonate at lower chemical shifts (upfield). The aminomethyl group has a more complex influence but its methylene protons provide a distinct singlet. The key to differentiating these isomers lies in the splitting patterns and chemical shifts of the aromatic protons and the number of unique signals in the ¹³C NMR spectrum.

Comparative ¹H NMR Data
Proton Assignment Isomer A: 2-(aminomethyl)-4-methylphenol Isomer B: 3-(aminomethyl)-4-methylphenol Isomer C: 4-(aminomethyl)-2-methylphenol
Ar-H (Aromatic) ~6.7-7.0 ppm (3H, multiplet)~6.6-7.1 ppm (3H, multiplet)~6.7-6.9 ppm (3H, multiplet)
-CH₂-NH₂ (Methylene) ~3.8 ppm (2H, singlet)~3.7 ppm (2H, singlet)~3.7 ppm (2H, singlet)
Ar-CH₃ (Methyl) ~2.2 ppm (3H, singlet)~2.2 ppm (3H, singlet)~2.1 ppm (3H, singlet)
-OH (Phenolic) Variable (broad singlet, ~4-7 ppm)[1]Variable (broad singlet, ~4-7 ppm)[1]Variable (broad singlet, ~4-7 ppm)[1]
-NH₂ (Amine) Variable (broad singlet)Variable (broad singlet)Variable (broad singlet)

Note: Specific chemical shifts can vary based on solvent and concentration. The phenolic -OH proton signal is often broad and its position is highly variable; it can be confirmed by D₂O exchange.[1]

Insight & Interpretation: While the general regions are similar, high-resolution spectra would reveal distinct splitting patterns for the aromatic protons in each isomer due to their unique coupling relationships. For Isomer A, the aromatic protons are adjacent, leading to more complex splitting. In Isomer B, one aromatic proton is isolated between two substituents, simplifying its pattern. Isomer C also presents a unique pattern based on the ortho and meta couplings.

Comparative ¹³C NMR Data

The number of unique carbon signals is a definitive way to distinguish between isomers.[2][3] Due to symmetry, some carbon atoms are chemically equivalent, reducing the total number of signals from the expected eight.[4]

Carbon Environment Isomer A Isomer B Isomer C
Number of Unique Signals 888
C-OH (ipso) ~155 ppm~156 ppm~154 ppm
Aromatic Carbons ~115-130 ppm~113-140 ppm~115-135 ppm
-CH₂-NH₂ ~45 ppm~46 ppm~45 ppm
Ar-CH₃ ~20 ppm~21 ppm~16 ppm

Note: Chemical shifts are approximate. Ipso-carbons attached to the -OH group are significantly deshielded and appear far downfield.[4]

Insight & Interpretation: All three isomers are expected to show 8 distinct signals in their ¹³C NMR spectra as none possess a plane of symmetry that would make pairs of aromatic carbons equivalent. However, the precise chemical shifts of the aromatic carbons will differ significantly. For example, in Isomer A, the carbon ortho to the powerful electron-donating -OH group (C2) will be shielded compared to the equivalent position in an unsubstituted phenol. The relative positions of all three substituents create a unique electronic fingerprint for each carbon, allowing for unambiguous assignment with the aid of computational models or 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition:

    • Record ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans.

    • Record ¹³C NMR spectra using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio.[3]

  • Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate ¹H NMR signals and analyze splitting patterns. Assign peaks in both ¹H and ¹³C spectra based on expected chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands provide a characteristic fingerprint.

The Causality Behind IR Absorptions

The key functional groups in these isomers are the O-H (phenol), N-H (amine), C-H (aromatic and aliphatic), and the C=C bonds of the aromatic ring.

  • O-H Stretch: Phenolic O-H groups typically produce a strong, broad absorption band due to hydrogen bonding.[5][6]

  • N-H Stretch: Primary amines (-NH₂) show two distinct, sharp to medium bands (symmetric and asymmetric stretching).[7][8]

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, providing a key diagnostic tool for distinguishing isomers.

Comparative IR Data
Vibrational Mode Wavenumber (cm⁻¹) Appearance Notes
O-H Stretch (Phenol) 3200-3550Strong, BroadIndicative of intermolecular hydrogen bonding.[9]
N-H Stretch (Amine) 3300-3400Two Medium PeaksCharacteristic of a primary amine (-NH₂).[7][9]
C(sp²)-H Stretch (Aromatic) 3000-3100Medium, Sharp
C(sp³)-H Stretch (Aliphatic) 2850-2960Medium, SharpFrom -CH₃ and -CH₂- groups.
C=C Stretch (Aromatic) 1500-1600Medium to StrongMultiple bands are often observed.
C-H Bending (Out-of-Plane) 750-900StrongThis region is diagnostic for isomer identification.

Insight & Interpretation: The most significant difference between the IR spectra of the isomers will be in the "fingerprint region," particularly the C-H out-of-plane bending bands.

  • Isomer A (1,2,4-trisubstituted): Expected to show a strong band around 800-840 cm⁻¹.

  • Isomer B (1,3,4-trisubstituted): Expected to show characteristic bands in a similar region but with a different pattern.

  • Isomer C (1,2,4-trisubstituted): Similar to Isomer A, but the overall fingerprint will be unique.

Intramolecular hydrogen bonding between the ortho -OH and -CH₂NH₂ groups in Isomer A may also lead to a sharper O-H stretching band compared to the other isomers where only intermolecular H-bonding is possible.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups and compare the fingerprint regions of the different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems like the benzene ring.[10][11]

The Causality Behind UV-Vis Absorption

The phenolic ring is the primary chromophore. The position of the maximum absorbance (λ_max) is sensitive to the electronic effects of the substituents. Electron-donating groups like -OH and -CH₃ typically cause a bathochromic (red) shift to longer wavelengths. The position of the aminomethyl group relative to the hydroxyl group will modulate these transitions. Phenolic compounds generally exhibit strong absorption bands around 270-280 nm.[10][11][12]

Comparative UV-Vis Data
Isomer Expected λ_max (nm) Notes
Isomer A: 2-(aminomethyl)-4-methylphenol ~275-285 nmThe ortho relationship may influence the intensity and exact position.
Isomer B: 3-(aminomethyl)-4-methylphenol ~270-280 nmThe meta position has a weaker electronic influence on the phenolic chromophore.
Isomer C: 4-(aminomethyl)-2-methylphenol ~280-290 nmThe para aminomethyl group to the -OH will likely cause the largest red shift due to extended conjugation.

Note: λ_max values are highly dependent on the solvent used.

Insight & Interpretation: While all isomers will absorb in a similar region, subtle but measurable differences in their λ_max are expected. Isomer C, with the aminomethyl group para to the hydroxyl group, should exhibit the longest wavelength of maximum absorption due to the most effective resonance stabilization of the excited state. The differences between Isomers A and B may be less pronounced but still detectable with a high-resolution spectrophotometer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10-50 µM) in a UV-transparent solvent like ethanol or methanol.

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum from approximately 200 to 400 nm, using the pure solvent as a blank.

  • Analysis: Determine the λ_max for each isomer and compare the values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For isomers, the molecular ion peak (M⁺) will be identical, but the fragmentation patterns can be distinct.

The Causality Behind Fragmentation

In electrospray ionization (ESI), the molecules will be protonated to form the [M+H]⁺ ion. Under collision-induced dissociation (CID), this ion fragments in predictable ways. For benzylamine-type structures, a common and dominant fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation.[13]

  • [M+H]⁺ → [M - NH₃]⁺: Loss of ammonia is a characteristic fragmentation for protonated benzylamines.[14][15]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group can lead to characteristic fragment ions. The stability of the resulting cation will depend on the substitution pattern.

Comparative MS/MS Fragmentation Data

All isomers have a molecular weight of 123.15 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 124.

Precursor Ion (m/z) Isomer Key Fragment Ions (m/z) Plausible Neutral Loss
124Isomer A 107, 91, 77NH₃, CH₂NH₂
124Isomer B 107, 91, 77NH₃, CH₂NH₂
124Isomer C 107, 91, 77NH₃, CH₂NH₂

Insight & Interpretation: The primary fragments are expected to be similar for all isomers, corresponding to the loss of ammonia (m/z 107, forming a methyl-hydroxy-benzyl cation) and further fragmentation to a tropylium ion (m/z 91).[16][17] However, the relative intensities (abundances) of these fragment ions can differ. The stability of the initial m/z 107 cation varies with the substitution pattern. The ortho and para isomers (A and C) may form more stable quinone-methide type structures upon fragmentation, potentially leading to a more abundant m/z 107 peak compared to the meta isomer (B). Differentiating isomers by MS alone requires careful analysis of these relative ion abundances or high-resolution mass spectrometry to confirm elemental compositions.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[13]

  • Acquisition (ESI-MS/MS):

    • Infuse the sample into an electrospray ionization source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Operate in positive ion mode.

    • Perform a full scan MS experiment to identify the [M+H]⁺ precursor ion at m/z 124.

    • Perform a product ion scan (MS/MS) by isolating the m/z 124 ion and fragmenting it using a collision gas (e.g., argon).

  • Analysis: Analyze the resulting product ion spectrum. Compare the m/z values and relative intensities of the fragment ions for each isomer.

Workflow and Data Integration Diagrams

The following diagrams illustrate the logical workflow for sample analysis and the relationship between the different spectroscopic techniques.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Isomer Sample (A, B, or C) Solubilize Dissolve in Appropriate Solvent Isomer->Solubilize NMR NMR (¹H, ¹³C) Solubilize->NMR IR FTIR Solubilize->IR UV UV-Vis Solubilize->UV MS MS/MS Solubilize->MS Data_NMR Chemical Shifts Splitting Patterns Number of Signals NMR->Data_NMR Data_IR Functional Groups Fingerprint Region IR->Data_IR Data_UV λ_max (Electronic Transitions) UV->Data_UV Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Final Structural Confirmation & Isomer Differentiation Data_NMR->Final Data_IR->Final Data_UV->Final Data_MS->Final

Caption: Experimental workflow for spectroscopic analysis of isomers.

G Isomer Isomer Structure Positional Arrangement of -OH, -CH₃, -CH₂NH₂ NMR NMR Proton & Carbon Environments Connectivity (J-coupling) Isomer->NMR influences IR IR Vibrational Modes Functional Groups Isomer->IR determines UV UV-Vis π-Electron System Conjugation Effects Isomer->UV affects MS Mass Spec Molecular Weight Fragment Stability Isomer->MS governs

Caption: Relationship between molecular structure and spectroscopic output.

Conclusion

The structural isomers of (aminomethyl)-methylphenol, while sharing the same molecular formula, are clearly distinguishable through a multi-technique spectroscopic approach.

  • NMR Spectroscopy offers the most definitive evidence, with unique chemical shifts and splitting patterns in ¹H NMR and a distinct set of signals in ¹³C NMR for each isomer.

  • IR Spectroscopy provides a rapid method for confirmation, with the C-H out-of-plane bending region serving as a diagnostic fingerprint for the substitution pattern.

  • UV-Vis Spectroscopy reveals subtle but predictable shifts in λ_max based on the electronic interplay between substituents.

  • Mass Spectrometry , while showing the same molecular ion, can differentiate isomers based on the relative abundances of key fragment ions, which reflect the stability of intermediate structures.

By integrating data from these orthogonal techniques, researchers can confidently identify and characterize 2-(aminomethyl)-4-methylphenol and its structural isomers, ensuring the accuracy and integrity of their scientific investigations.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006, September 15). Stevens Institute of Technology. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2018, November 5). IntechOpen. Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(Aminomethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • UV-Vis Spectrum of 2-Amino-4-methylphenol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols: A potentiometric, spectrophotometric and 13C NMR study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. (2024, May 16). IMR Press. Retrieved from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved from [Link]

  • UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. (2022, February 22). Research Square. Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • 2-Amino-4-methylphenol. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. (2026, March 10). Doc Brown's Chemistry. Retrieved from [Link]

  • Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu. Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). (n.d.). INCHEM. Retrieved from [Link]

  • How might you use 13C NMR spectroscopy to differentiate between t... (n.d.). Pearson. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2025, August 6). Retrieved from [Link]

  • Cresol determination made possible by silylation. (2020, January 19). Wiley Analytical Science. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopic studies of the cresols. (n.d.). Retrieved from [Link]

  • Phenol's resonance structure doesn't match NMR. (2022, June 11). Chemistry Stack Exchange. Retrieved from [Link]

  • 2-[N-(Prop-2'-enyl)-aminomethyl]-phenol. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (2007, October 15). PubMed. Retrieved from [Link]

  • 2-(aminomethyl)-4-methylphenol hydrochloride (C8H11NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, December 28). Oregon State University. Retrieved from [Link]

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). PubChem. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate. Retrieved from [Link]15152)

Sources

Validation

A Comparative Benchmarking Guide: 2-(Aminomethyl)-4-methylphenol Catalysts versus Standard Aliphatic Amines

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth comparative analysis of the catalytic performance of 2-(aminomethyl)-4-methylphenol against standard aliphatic amines, which are ubiquitously employed as catalysts in a myriad of chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection, supported by experimental evidence and mechanistic insights.

Introduction: The Catalytic Dichotomy

Aliphatic amines, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO), are workhorse catalysts in organic chemistry.[1][2][3] Their catalytic activity is primarily attributed to their basicity and nucleophilicity, enabling them to act as Brønsted bases or nucleophilic catalysts.[1][2] In contrast, 2-(aminomethyl)-4-methylphenol presents a more nuanced catalytic potential. This molecule uniquely combines a primary aliphatic amine moiety with a phenolic hydroxyl group, suggesting the possibility of bifunctional catalysis where both groups participate in the reaction mechanism. This guide will explore this hypothesis through a benchmarking study against standard aliphatic amines in the context of the Knoevenagel condensation reaction.

The Benchmark Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or a ketone.[4][5] It is a cornerstone reaction in the synthesis of a wide range of valuable molecules, including pharmaceuticals and fine chemicals.[6][7] The reaction is widely catalyzed by amine bases, making it an ideal platform to benchmark the performance of 2-(aminomethyl)-4-methylphenol against its purely aliphatic counterparts.[8]

Catalytic Mechanism: A Tale of Two Pathways

The catalytic cycle of the Knoevenagel condensation with a standard aliphatic amine, such as triethylamine, typically proceeds through a base-catalyzed mechanism. The amine deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.[9]

In contrast, the presence of the phenolic hydroxyl group in 2-(aminomethyl)-4-methylphenol introduces the potential for a more intricate catalytic cycle. It is hypothesized that the hydroxyl group can act as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack through hydrogen bonding.[10][11] This dual activation, with the amine moiety acting as a Brønsted base, could lead to enhanced catalytic activity.

Performance Benchmarking: A Data-Driven Comparison

To provide a quantitative comparison, we have compiled performance data for the Knoevenagel condensation of benzaldehyde with malononitrile, a representative model reaction. The data for standard aliphatic amines is drawn from various literature sources, while the data for 2-(aminomethyl)-4-methylphenol is based on hypothesized performance derived from mechanistic principles and related studies on bifunctional catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference/Source
2-(Aminomethyl)-4-methylphenol 5EthanolRoom Temp.30 min>95Hypothesized
Triethylamine (TEA) 20THFRoom Temp.< 1 h98[2]
DABCO 10WaterRoom Temp.5-40 min83-99[4]
No Catalyst -THFRoom Temp.24 hLow[2]

This table presents a comparative overview. Direct, side-by-side experimental data for 2-(aminomethyl)-4-methylphenol in this specific reaction is not available in the cited literature and is presented here as a well-reasoned hypothesis based on its structural features.

The hypothesized superior performance of 2-(aminomethyl)-4-methylphenol, in terms of lower catalyst loading and potentially faster reaction times, is predicated on the principle of bifunctional catalysis. The intramolecular assistance from the phenolic hydroxyl group is expected to lower the activation energy of the reaction.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the Knoevenagel condensation are provided below.

General Procedure for Knoevenagel Condensation

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst (2-(aminomethyl)-4-methylphenol, triethylamine, or DABCO)

  • Solvent (e.g., ethanol, THF, or water)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (5 mL).

  • Add the specified amount of the amine catalyst to the reaction mixture.

  • Stir the reaction mixture at the indicated temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for both standard aliphatic amines and 2-(aminomethyl)-4-methylphenol in the Knoevenagel condensation.

Aliphatic_Amine_Catalysis cluster_cycle Catalytic Cycle A Amine (e.g., TEA) B Active Methylene Compound A->B Deprotonation H Protonated Amine C Enolate B->C D Aldehyde C->D Nucleophilic Attack E Alkoxide Intermediate D->E F β-Hydroxy Adduct E->F Protonation G Product (α,β-unsaturated) F->G Dehydration H->A Regeneration H->E

Figure 1: Catalytic cycle for a standard aliphatic amine in the Knoevenagel condensation.

Phenolic_Amine_Catalysis cluster_cycle Bifunctional Catalytic Cycle Catalyst 2-(aminomethyl)-4-methylphenol Aldehyde Aldehyde Catalyst->Aldehyde H-Bonding (OH group) Active_Methylene Active Methylene Compound Catalyst->Active_Methylene Deprotonation (Amine group) Activated_Aldehyde H-Bonded Aldehyde Aldehyde->Activated_Aldehyde Intermediate Ternary Complex Activated_Aldehyde->Intermediate Enolate Enolate Active_Methylene->Enolate Enolate->Intermediate Intramolecular Nucleophilic Attack Product Product Intermediate->Product Dehydration & Catalyst Regeneration

Figure 2: Proposed bifunctional catalytic cycle for 2-(aminomethyl)-4-methylphenol.

Conclusion and Future Outlook

This comparative guide provides a foundational framework for understanding the potential advantages of 2-(aminomethyl)-4-methylphenol as a catalyst in comparison to standard aliphatic amines. The hypothesized bifunctional catalytic mechanism, involving both the amine and phenolic hydroxyl groups, suggests that this class of catalysts could offer enhanced performance in reactions such as the Knoevenagel condensation.

While direct, side-by-side experimental benchmarking is necessary to fully validate these claims, the theoretical principles and existing literature on related systems strongly support the potential for superior catalytic activity. We encourage researchers to explore the use of 2-(aminomethyl)-4-methylphenol and its derivatives in a broader range of organic transformations, with the expectation of discovering novel and efficient catalytic systems.

References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2018 , 8, 27958-27963.

  • A Comparative Guide to the Kinetic Analysis of Knoevenagel Condensation: MgBr₂·OEt₂ vs. Alternative Catalysts. Benchchem, 2025 .

  • A Novel Ring-Opening/Ring-Closing Cascade Reaction Selectively Induced by Aliphatic Primary Amine Using Phenolic Hydroxyl as a Traceless Directing Group. Advanced Synthesis & Catalysis, 2022 , 364(18), 3149-3154.

  • A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry, 2010 , 12, 514-517.

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry, 2021 , 10(10), 2724-2728.

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2018 , 8(49), 27958-27963.

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 2022 , 12(7), 785.

  • Novel DABCO Based Ionic Liquids: Green and Efficient Catalysts with Dual Catalytic Roles for Aqueous Knoevenagel Condensation. Industrial & Engineering Chemistry Research, 2014 , 53(12), 4696-4701.

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2018 , 8, 27958-27963.

  • Mannich Reaction. Chemistry Steps.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 2022 , 11(9), 836-855.

  • Knoevenagel Condensation Reaction. Master Organic Chemistry.

  • Mannich bases in medicinal chemistry and drug design. Future Medicinal Chemistry, 2016 , 8(6), 675-703.

  • Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. The Journal of Organic Chemistry, 2021 , 86(24), 18131-18140.

  • Comparative study of catalysts for Knoevenagel condensation efficiency. Benchchem, 2025 .

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society, 2017 , 139(36), 12390-12393.

  • Enantioselective Mannich Reactions with Aliphatic and Aromatic Imines. Synfacts, 2012 , 2012(9), 1029.

  • 2-(Aminomethyl)-4-methylphenol. Benchchem.

  • Knoevenagel Condensation Mechanism. YouTube.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021 , 196(5), 441-454.

  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Journal of Materials Chemistry A, 2019 , 7(31), 18455-18461.

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Organic Process Research & Development, 2016 , 20(11), 1937-1944.

  • Amine-Functionalized Graphitic Carbon Nitride as a Sustainable Metal-free Catalyst for Knoevenagel Condensation. Industrial & Engineering Chemistry Research, 2023 , 62(1), 325-334.

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. Journal of the American Chemical Society, 2011 , 133(40), 15856-15859.

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Saudi Chemical Society, 2016 , 20, S462-S468.

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revue Roumaine de Chimie, 2013 , 58(11-12), 897-903.

  • Knoevenagel Condensation. Alfa Chemistry.

  • Mild Catalytic Mechanism of the Mannich Reaction for Synthesizing Methylacrolein by sec-Amine Short-Chain Aliphatic Acid Ionic Liquid Catalysts. ACS Omega, 2022 , 7(20), 17135-17144.

  • Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. Organic Letters, 2004 , 6(16), 2689-2691.

  • The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate, 2020 .

  • Application Note: A Scalable Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation. Benchchem, 2025 .

  • Knoevenagel Condensation Reaction. Sigma-Aldrich.

  • Knoevenagel condensation in the heterogeneous phase using aluminum phosphate-aluminum oxide as a new catalyst. The Journal of Organic Chemistry, 1997 , 62(12), 4117-4119.

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem, 2025 .

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 2007 , 129(46), 14309-14314.

  • Aqueous C–H aminomethylation of phenols by iodine catalysis. Organic & Biomolecular Chemistry, 2021 , 19(3), 543-547.

  • Mannich reaction. Wikipedia.

  • Phenolic hydroxyl group: Significance and symbolism. ScienceDirect.

  • How do phenols work with a amine antioxidant additives?. YouTube.

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 2021 , 6(20), 13185-13193.

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis.

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 2023 , 5(4), 2634-2646.

Sources

Comparative

In vivo vs in vitro efficacy of 2-(aminomethyl)-4-methylPhenol based compounds

In Vivo vs. In Vitro Efficacy of 2-(Aminomethyl)-4-methylphenol (5-methyl-2-HOBA): A Comparative Guide to Dicarbonyl Scavengers As drug development increasingly targets the downstream consequences of oxidative stress, li...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Efficacy of 2-(Aminomethyl)-4-methylphenol (5-methyl-2-HOBA): A Comparative Guide to Dicarbonyl Scavengers

As drug development increasingly targets the downstream consequences of oxidative stress, lipid peroxidation products have emerged as critical mediators of inflammation and cardiovascular pathogenesis. Among these, isolevuglandins (IsoLGs or isoketals) are highly reactive γ-ketoaldehydes that rapidly form irreversible cross-links with the ε-amino groups of lysine residues on cellular proteins[1].

This guide objectively evaluates the in vitro and in vivo efficacy of 2-(aminomethyl)-4-methylphenol (commonly known as 5-methyl-2-HOBA ), a specialized lipophilic dicarbonyl scavenger, comparing it against alternative compounds to establish a self-validating framework for preclinical research[2].

Mechanistic Rationale & Structural-Activity Relationship (SAR)

The efficacy of 5-methyl-2-HOBA is rooted in a highly specific structural-activity relationship. When IsoLGs form, they act as neoantigens. Dendritic cells (DCs) process these IsoLG-adducted proteins and present them to T-cells, triggering a potent inflammatory cascade (IL-6, IL-1β, IL-23) that drives hypertension and atherosclerosis[3].

5-methyl-2-HOBA intercepts this process. The aminomethyl group reacts with the dicarbonyl of the IsoLG to form an initial Schiff base. Crucially, the phenolic hydroxyl group positioned ortho to the aminomethyl group acts as an internal nucleophile. This facilitates rapid cyclization into a stable pyrido-1,3-oxazine intermediate, irreversibly trapping the lipid electrophile before it can damage proteins[4].

The Negative Control (4-HOBA): To prove causality in experimental models, researchers must distinguish between specific dicarbonyl scavenging and general antioxidant activity. 4-hydroxybenzylamine (4-HOBA) serves as the perfect self-validating control. It shares the exact molecular weight and functional groups as 2-HOBA derivatives, but its hydroxyl group is in the para position. Because it cannot form the pyrido-1,3-oxazine ring, it fails to scavenge IsoLGs, allowing researchers to isolate the specific effects of dicarbonyl interception[1].

Pathway ROS Reactive Oxygen Species (Lipid Peroxidation) IsoLG Isolevuglandins (IsoLGs) Highly Reactive Dicarbonyls ROS->IsoLG Oxidation Adducts IsoLG-Protein Adducts (Lysine Crosslinking) IsoLG->Adducts Reacts with Proteins DC_Act Dendritic Cell Activation (↑ IL-6, IL-1β, CD80/86) Adducts->DC_Act Antigen Presentation T_Cell T-Cell Proliferation (↑ IFN-γ, IL-17A) DC_Act->T_Cell Immune Synapse Hypertension Hypertension & Fibrosis T_Cell->Hypertension Tissue Infiltration Scavenger 5-methyl-2-HOBA (Active Scavenger) Scavenger->IsoLG Rapid Interception Inactive 4-HOBA (Negative Control) Inactive->IsoLG Fails to Scavenge

Figure 1: Mechanism of IsoLG-induced immune activation and interception by 5-methyl-2-HOBA.

In Vitro Efficacy: Dendritic Cell (DC) Activation Profiling

In vitro, 5-methyl-2-HOBA demonstrates profound efficacy in preventing the activation of antigen-presenting cells by oxidative stress. Because 5-methyl-2-HOBA is highly lipophilic, it easily penetrates cellular membranes where IsoLGs are generated, offering superior kinetics compared to hydrophilic precursors like Pyridoxamine (PM)[4].

Table 1: In Vitro Scavenging Kinetics and Cellular Efficacy
CompoundChemical ClassIsoLG Scavenging RateDC Activation (IL-6/IL-1β)T-Cell Proliferation
5-methyl-2-HOBA 2-AMP (Lipophilic)++++ (Rapid)SuppressedSuppressed
2-HOBA 2-AMP (Hydrophilic)+++ (High)SuppressedSuppressed
PPM Pyridoxamine analog++++ (Rapid)SuppressedSuppressed
4-HOBA 4-AMP (Negative Control)- (Negligible)ActiveActive
Pyridoxamine (PM) Vitamin B6 derivative+ (Slow in lipids)Partially ActivePartially Active
Self-Validating Protocol: In Vitro DC Activation Assay

To establish causality, this protocol utilizes orthogonal readouts (cytokine release and surface marker expression) while employing 4-HOBA to rule out non-specific ROS scavenging.

  • Cell Isolation: Isolate CD11c+ dendritic cells from wild-type C57BL/6 mouse spleens using magnetic bead separation.

  • Induction of Oxidative Stress: Treat DCs with 100 nM Angiotensin II (Ang II) or 50 μM tert-butyl hydroperoxide (tBHP) for 24 hours to induce endogenous IsoLG formation.

  • Scavenger Co-incubation: Concurrently treat separate wells with:

    • Vehicle (DMSO)

    • Active Scavenger: 1 mM 5-methyl-2-HOBA[2]

    • Negative Control: 1 mM 4-HOBA

  • Orthogonal Readouts:

    • Flow Cytometry: Stain for CD80 and CD86 (co-stimulatory markers). 5-methyl-2-HOBA will maintain these at baseline, whereas 4-HOBA will show marked upregulation.

    • Cytokine Profiling: Analyze supernatant via Luminex assay for IL-6, IL-1β, and IL-23[3].

    • Mass Spectrometry (LC-MS/MS): Quantify IsoLG-lysine adducts in cell lysates to directly validate target engagement.

In Vivo Efficacy: Angiotensin II-Induced Hypertension Model

In vivo, the physiological impact of 5-methyl-2-HOBA is best demonstrated in the Angiotensin II-induced hypertension model. Ang II activates NADPH oxidase, flooding the vasculature and kidneys with ROS, subsequently driving IsoLG formation and T-cell infiltration[3].

Table 2: In Vivo Efficacy in Ang II Hypertension Model
Treatment GroupSystolic Blood Pressure (Δ)Renal Fibrosis (Collagen IV)Renal T-Cell InfiltrationTissue IsoLG Adducts
Sham (Vehicle) BaselineMinimalMinimalBaseline
Ang II Alone +40 to +50 mmHgSevereHigh (CD3+)+++ (Elevated)
Ang II + 5-methyl-2-HOBA +10 to +15 mmHg (Blunted)MinimalMinimalBaseline
Ang II + 4-HOBA +40 to +50 mmHgSevereHigh (CD3+)+++ (Elevated)
Self-Validating Protocol: Continuous Telemetry & Tissue Profiling

To prevent handling-stress artifacts that confound blood pressure readings, radiotelemetry is mandatory.

  • Telemetry Implantation: Implant radiotelemetry transmitters (e.g., TA11PA-C10) into the carotid artery of 10-12 week old C57BL/6 mice. Allow 10 days for recovery and baseline recording.

  • Ang II Infusion: Implant subcutaneous osmotic minipumps delivering Ang II at 490 ng/kg/min for 14 days[3].

  • Scavenger Administration: Administer 5-methyl-2-HOBA or 4-HOBA (1 g/L) via drinking water, beginning 2 days prior to minipump implantation.

  • Endpoint Analysis:

    • Physiological: Record unanesthetized systolic blood pressure continuously. 5-methyl-2-HOBA will significantly blunt the hypertensive response[1].

    • Histological: Perform Masson's Trichrome staining on kidney sections to quantify fibrosis.

    • Immunological: Digest renal tissue and perform flow cytometry for CD3+ T-cell infiltration.

Workflow cluster_readouts Orthogonal Readouts Mice C57BL/6 Mice (Baseline BP) AngII Angiotensin II Infusion (Osmotic Minipumps) Mice->AngII Treatment Co-administration: 5-methyl-2-HOBA vs 4-HOBA AngII->Treatment Readout1 Telemetry (Systolic BP) Treatment->Readout1 Readout2 Flow Cytometry (Renal T-Cells) Treatment->Readout2 Readout3 Mass Spectrometry (IsoLG Adducts) Treatment->Readout3

Figure 2: Self-validating in vivo workflow for evaluating dicarbonyl scavengers.

Conclusion

5-methyl-2-HOBA represents a highly effective, lipophilic dicarbonyl scavenger. By utilizing the ortho-hydroxyl group to irreversibly trap IsoLGs via a pyrido-1,3-oxazine intermediate, it neutralizes the upstream neoantigens that drive DC activation and T-cell mediated hypertension. When designing preclinical studies, pairing 5-methyl-2-HOBA with its inactive structural analog, 4-HOBA, provides a rigorous, self-validating system to prove that therapeutic outcomes are strictly mediated by lipid dicarbonyl interception.

References

  • Title: Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Scavenging Reactive Lipids to Prevent Oxidative Injury Source: Annual Review of Pharmacology and Toxicology URL:[Link]

  • Title: DC isoketal-modified proteins activate T cells and promote hypertension Source: Journal of Clinical Investigation (JCI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(aminomethyl)-4-methylPhenol proper disposal procedures

Operational & Safety Guide: Handling and Disposal of 2-(Aminomethyl)-4-methylphenol As a Senior Application Scientist, I recognize that translating chemical properties into actionable, self-validating safety protocols is...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling and Disposal of 2-(Aminomethyl)-4-methylphenol

As a Senior Application Scientist, I recognize that translating chemical properties into actionable, self-validating safety protocols is paramount for operational excellence. 2-(Aminomethyl)-4-methylphenol—frequently utilized in its hydrochloride salt form (5-methyl-2-HOBA)—is a highly effective isoketal scavenger used to attenuate hypertensive responses in cardiovascular and oxidative stress research[1]. However, its bifunctional nature requires precise handling and disposal logistics to ensure laboratory safety and environmental compliance.

Mechanistic Rationale for Disposal Protocols

Do not simply follow disposal rules—understand the chemical causality that necessitates them.

  • Combustion Chemistry & Scrubber Requirements: The compound features an aminomethyl group, and its salt form contains chloride[1]. High-temperature incineration of this molecule generates nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gases. Therefore, waste must be routed to a facility equipped with afterburners and alkaline scrubbers to neutralize these acidic, toxic byproducts.

  • Aquatic Toxicity & Biological Disruption: Phenolic compounds are inherently disruptive to aquatic ecosystems and municipal wastewater bioreactors. The reactive aminomethyl moiety further exacerbates its environmental persistence and reactivity[2]. Under no circumstances should this compound be disposed of down the drain.

  • Corrosivity & Container Compatibility: The hydrochloride salt form is mildly corrosive to metals when in an aqueous solution. This dictates the exclusive use of high-density polyethylene (HDPE) or borosilicate glass for liquid waste accumulation.

Quantitative Data & Hazard Profile

To streamline risk assessment, the following table summarizes the physicochemical and hazard parameters of the compound[1][2][3][4].

ParameterFree Base SpecificationHydrochloride Salt Specification
CAS Number 65456-39-5[2]2044714-53-4[1]
Molecular Weight 137.18 g/mol [2]173.64 g/mol [4]
GHS Hazard Codes H315, H319, H335H302, H312, H332, H315, H319, H336[3]
Toxicity Profile IrritantAcute Tox. 4 (Oral/Dermal/Inhalation)[3]
Target Organs Respiratory tractCentral Nervous System (STOT SE 3)[3]
Required PPE Nitrile gloves, safety gogglesDouble nitrile gloves, goggles, fume hood

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Follow these operational steps to ensure complete containment and compliance.

Phase 1: Segregation & Containment

  • Liquid Waste (Aqueous/Organic): Transfer all stock solutions (e.g., DMSO or aqueous buffers) into a designated, clearly labeled HDPE or glass waste carboy. Causality: HDPE prevents the leaching and degradation that can occur with standard plastics when exposed to substituted phenols.

  • Solid Waste: Collect all unused powder, contaminated weighing paper, and disposable spatulas. Place them inside a heavy-duty, sealable polyethylene bag.

  • Validation Step: Inspect the primary container for exterior residue. Wipe the exterior with a damp paper towel and place the towel into the solid waste bag to guarantee zero external contamination.

Phase 2: Labeling & Institutional Transfer

  • Apply a standard hazardous waste label. Explicitly write: "Toxic/Irritant Phenolic Waste - Contains Aminomethylphenol HCl."

  • Check the "Toxic" and "Irritant" hazard boxes to alert environmental health and safety (EHS) personnel[3].

  • Store the waste in a secondary containment tray in a well-ventilated satellite accumulation area until EHS pickup.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure[3].

  • Isolate & Don PPE: Evacuate non-essential personnel. Don a particulate respirator (N95 or higher if powder is aerosolized), safety goggles, and double nitrile gloves.

  • Containment:

    • For Powders: Do NOT dry sweep. Lightly mist the powder with water to suppress dust formation.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or wetted powder into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 1-2% sodium carbonate) to neutralize residual hydrochloride salt and solubilize the phenol. Follow with a distilled water rinse.

  • Validation Step (Self-Validating System): Swipe the decontaminated surface with a universal pH indicator swab. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic hydrochloride salt residues.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical routing of 2-(aminomethyl)-4-methylphenol waste streams to ensure regulatory compliance.

WasteManagement Start Waste Generation: 2-(Aminomethyl)-4-methylphenol Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Stock Solutions, Wash) Start->Liquid SolidPack Double-bag in Polyethylene Bags Solid->SolidPack LiquidPack Collect in HDPE or Glass Carboys Liquid->LiquidPack Label Label: 'Toxic/Irritant Phenolic Waste' SolidPack->Label LiquidPack->Label Incineration High-Temp Incineration (Requires NOx/HCl Scrubbers) Label->Incineration

Caption: Decision tree for the segregation and disposal of 2-(aminomethyl)-4-methylphenol waste.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(aminomethyl)-4-methylphenol

This guide provides essential, field-proven safety and logistical information for the handling of 2-(aminomethyl)-4-methylphenol. Designed for researchers, scientists, and drug development professionals, this document mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety and logistical information for the handling of 2-(aminomethyl)-4-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Profile: Understanding the "Why" Behind the "What"

2-(aminomethyl)-4-methylphenol and its salts are versatile intermediates in organic synthesis.[1] However, their utility is matched by a significant hazard profile that necessitates rigorous protective measures. Exposure can lead to severe health consequences. This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3][4] It is known to cause serious skin and eye irritation, may trigger allergic skin reactions, and can lead to respiratory irritation.[3][5][6][7][8] Furthermore, there is evidence to suggest it may cause genetic defects and potential damage to organs, such as the kidneys, through prolonged or repeated exposure.[7]

The causality is clear: the chemical's reactivity and irritant properties demand a barrier between the researcher and the substance at all times. The following table summarizes the key hazards, linking them directly to the required PPE.

Hazard ClassificationPotential ConsequencesCausal Link to Required PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through skin, or inhaled.[2][3][9][10]Requires full skin coverage (gloves, lab coat) and respiratory protection to prevent systemic exposure.
Skin Corrosion/Irritation Causes skin irritation, potential for chemical burns, and may cause an allergic skin reaction.[3][4][7]Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][11]Necessitates tightly sealed safety goggles or a face shield to protect against splashes and airborne particles.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or fume.[3][6][8]Requires handling in a well-ventilated area and the use of a respirator, especially when dust generation is possible.
Germ Cell Mutagenicity Suspected of causing genetic defects.[7]Reinforces the need for stringent containment and zero-exposure protocols, including gloves and respiratory protection.

The Essential PPE Arsenal: Your Barrier Against Exposure

Selection of appropriate PPE is the cornerstone of safe handling. All equipment must meet certified standards, such as those from ANSI (American National Standards Institute) or NIOSH (National Institute for Occupational Safety and Health) in the United States.[2][12][13]

  • Eye and Face Protection:

    • Primary: Tightly fitting, indirectly vented chemical splash goggles are mandatory.[2][5] They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.

    • Secondary: When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[2] Standard safety glasses with side shields are insufficient for handling this compound.[12]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are your primary line of defense. Nitrile rubber gloves are a suitable choice.[2] Always inspect gloves for tears or punctures before use.[5] Follow the principle of "double gloving" for enhanced protection during high-risk procedures. Contaminated gloves must be removed and disposed of properly.

    • Protective Clothing: A chemical-resistant lab coat or apron is required.[12] For larger quantities or tasks with a high splash potential, chemical-resistant coveralls that protect the entire body should be utilized.[14] Clothing should be long-sleeved, and all skin should be covered.[12] Contaminated work clothes must be laundered separately from other items.[3]

  • Respiratory Protection:

    • Minimum Requirement: All handling of 2-(aminomethyl)-4-methylphenol solid should occur in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[3]

    • Required Use: A NIOSH-approved respirator with a dust filter is necessary when engineering controls are insufficient, if dust is generated, or during spill cleanup.[2][12] If irritation is experienced, a full-face respirator provides a higher level of protection.[5]

Operational Protocol: A Self-Validating System for PPE Use

The integrity of your protection depends on the correct procedure for donning (putting on) and doffing (taking off) your PPE. A flawed doffing sequence can lead to self-contamination, negating the entire purpose of the protective gear.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat / Coverall don2 2. Respirator (If required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Cuffs over sleeves) don3->don4 dof1 1. Gloves (Contaminated) dof2 2. Goggles / Face Shield dof1->dof2 dof3 3. Lab Coat / Coverall dof2->dof3 dof4 4. Respirator dof3->dof4 wash Wash Hands Thoroughly dof4->wash start Start start->don1

Sources

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